Meclozine Dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTHNOIYJIXQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
569-65-3 (Parent) | |
| Record name | Meclizine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045348 | |
| Record name | Meclozine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104-22-9 | |
| Record name | Meclizine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Meclozine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meclozine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLIZINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L997QXC9J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Meclizine Dihydrochloride
Antihistaminic Properties
Meclizine (B1204245) dihydrochloride (B599025) is primarily recognized for its antihistaminic actions, which are crucial to its therapeutic effects, particularly in managing motion sickness and vertigo. drugbank.comnih.govwikipedia.orgmedchemexpress.commedchemexpress.comselleckchem.comtargetmol.compatsnap.comdroracle.aihres.causc.eduglpbio.cn
Histamine (B1213489) H1 Receptor Antagonism
Meclizine functions as a non-selective antagonist of the histamine H1 receptor. nih.govnih.govwikipedia.org This action involves the reversible inhibition of histamine's interaction at these receptors. medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com Histamine H1 receptors are expressed across various tissues, including neurons within the central nervous system, as well as in smooth muscle and endothelial cells. researchgate.net By occupying and blocking these receptors, meclizine prevents the binding of endogenous histamine, thereby mitigating physiological responses mediated by H1 receptor activation. nih.govpatsnap.com
The primary mechanism for meclizine's antiemetic and antivertigo effects is attributed to its ability to inhibit histaminergic neurotransmission. drugbank.comnih.gov This inhibition occurs in critical brain regions such as the vestibular nuclei and the nucleus of the solitary tract (NTS), preventing signal transduction to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center, which are key areas activated during motion sickness. drugbank.comnih.gov
Research has provided quantitative data on meclizine's affinity for the H1 receptor. A reported inhibition constant (Kᵢ) value for meclizine at the H1 receptor is 250 nM. wikipedia.orgwindows.net Furthermore, molecular docking studies have elucidated the binding mechanism of meclizine to the histamine H1 receptor, revealing conserved binding sites that are shared with other antihistamines, such as levocetirizine (B1674955). nih.govdroracle.airesearchgate.netresearchgate.net
Table 1: Histamine H1 Receptor Binding Affinity of Meclizine
| Receptor Type | Ligand | Binding Affinity (Kᵢ) | Source |
| Histamine H1 | Meclizine | 250 nM | wikipedia.orgwindows.net |
Inverse Agonism at H1 Receptors
Beyond simple antagonism, meclizine is also characterized as an inverse agonist at the histamine H1 receptor. nih.govresearchgate.net Unlike conventional antagonists that merely block agonist binding, inverse agonists actively stabilize the receptor in an inactive conformation. This stabilization reduces the receptor's constitutive (basal) activity, effectively lowering its activity below its normal resting level. patsnap.com This action involves inducing a conformational change in the H1 receptor, thereby locking it into an inactive state and inhibiting downstream signaling pathways. patsnap.com This unique mechanism offers a more comprehensive mitigation of symptoms by not only preventing histamine binding but also diminishing the inherent activity of the receptor. patsnap.com Meclizine is also noted to act as an inverse agonist for the human Constitutive Androstane (B1237026) Receptor (CAR). drugbank.commedchemexpress.commedchemexpress.comselleckchem.comtargetmol.comglpbio.cnmedchemexpress.com
Anticholinergic Properties
Meclizine dihydrochloride exhibits notable anticholinergic properties. drugbank.comnih.govwikipedia.orghearingreview.comselleckchem.commedcentral.comguidetopharmacology.orgamazonaws.comasiapharmaceutics.infoekb.egpatsnap.comhres.capdr.net This characteristic involves the blockade of acetylcholine's action, a neurotransmitter critical for the transmission of nerve impulses. patsnap.com The anticholinergic effects contribute significantly to meclizine's efficacy in alleviating symptoms of motion sickness and vertigo. wikipedia.orghearingreview.commedcentral.comasiapharmaceutics.infoekb.egpatsnap.compdr.net This is achieved by dampening excitatory neural pathways in the brain and reducing vestibular stimulation. patsnap.comneuroequilibrium.in Although it possesses anticholinergic activity, meclizine has a comparatively low affinity for muscarinic receptors, with a reported Kᵢ of 3.6 nM. windows.net This suggests that while it interacts with muscarinic receptors, its primary mechanism for anticholinergic effects in motion sickness might involve broader central suppression. windows.net
Table 2: Receptor Binding Affinity of Meclizine
| Receptor Type | Ligand | Binding Affinity (Kᵢ) | Source |
| Histamine H1 | Meclizine | 250 nM | wikipedia.orgwindows.net |
| Muscarinic Receptors | Meclizine | 3.6 nM | windows.net |
Central Nervous System Depressant Effects
Meclizine dihydrochloride produces central nervous system (CNS) depressant effects. drugbank.comnih.govwikipedia.orghearingreview.comselleckchem.commedcentral.comguidetopharmacology.orgamazonaws.comasiapharmaceutics.infoekb.egpatsnap.compdr.netmayoclinic.org This property underlies its ability to reduce nausea, vomiting, and vertigo by acting on higher brain centers. drugbank.compatsnap.com Specifically, meclizine inhibits neural pathways responsible for conveying motion and positional information from the inner ear to the brain's vomiting center. patsnap.com This CNS depression contributes to its effectiveness by inducing a mild sedative effect, which helps to calm the brain and alleviate sensations of dizziness and imbalance. patsnap.com Experimental studies have demonstrated that meclizine can induce drowsiness and impact mental performance. hearingreview.com Furthermore, meclizine is known to depress labyrinth excitability and vestibular stimulation, and it may influence the medullary chemoreceptor trigger zone (CTZ). wikipedia.orghearingreview.commedcentral.comasiapharmaceutics.infoekb.egpdr.net Recent research also indicates that meclizine can enhance glucose uptake in the ischemic penumbra, providing in vivo evidence that its neuroprotective effects are linked to its capacity to shift cellular metabolism towards glycolysis, consistent with a reduced reliance on oxidative phosphorylation. ahajournals.org
Local Anesthetic Properties
In addition to its antihistaminic, anticholinergic, and CNS depressant properties, meclizine dihydrochloride also exhibits local anesthetic effects. drugbank.comnih.govwikipedia.orghearingreview.commedcentral.comguidetopharmacology.orgamazonaws.comasiapharmaceutics.infoekb.eg This characteristic is consistently listed as one of its pharmacological attributes, contributing to its broader spectrum of activity.
Molecular and Cellular Mechanisms of Action of Meclizine Dihydrochloride
Mechanisms Underlying Antiemetic and Antivertigo Effects
Meclizine (B1204245) dihydrochloride (B599025) exerts its antiemetic and antivertigo effects through several key pathways, predominantly by acting as an antagonist at histamine (B1213489) H1 receptors and exhibiting central anticholinergic properties.
Inhibition of Histaminergic Neurotransmission
Meclizine functions as a non-selective antagonist of histamine H1 receptors. By blocking these receptors, meclizine inhibits the signaling pathways mediated by histamine, which plays a significant role in triggering symptoms of nausea and dizziness patsnap.com. Histamine H1 receptors are notably expressed on the vestibular nuclei and the nucleus of the solitary tract (NTS), which are activated by stimuli associated with motion sickness and sensory input from the pharynx and stomach drugbank.comnih.gov. Antagonistic action on these H1 receptors by meclizine primarily works by inhibiting signal transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center drugbank.comnih.gov.
Molecular docking studies have elucidated that meclizine interacts with specific binding sites on the H1 receptor, including residues such as Trp103, Asp107, His450, and Tyr458, through hydrophobic interactions and hydrogen bonds (N–H···Cl) nih.gov. This binding mechanism contributes to its inverse agonist activity, reducing the H1 receptor's basal activity and preventing histamine from binding nih.gov.
Modulation of Vestibular Nuclei and Nucleus of the Solitary Tract (NTS) Signaling
Meclizine directly modulates the activity of the vestibular nuclei and the NTS. These brainstem nuclei are crucial for processing vestibular input and relaying signals related to balance and motion to other areas of the brain, including the CTZ and the medullary vomiting center drugbank.comnih.gov. Meclizine's action stabilizes conflicting signals originating from the vestibular system during conditions like motion sickness or vertigo, thereby reducing the sensation of movement and its associated symptoms patsnap.com. It inhibits the neural pathways that transmit motion and positional information from the inner ear to the brain's vomiting center patsnap.com. The drug decreases the excitability of neurons in the vestibular region of the inner ear, contributing to the reduction of vertigo and motion sickness symptoms ontosight.ai.
Effects on Chemoreceptor Trigger Zone (CTZ) and Medullary Vomiting Center
The CTZ and the medullary vomiting center are two major cerebral centers coordinating the vomiting reflex nih.govbasicmedicalkey.comrjpdft.com. The CTZ, located near the medulla, is permeable to circulating mediators and transmits impulses to the vomiting center in the brainstem drugbank.comnih.govbasicmedicalkey.com. Meclizine exerts a blocking effect in the medulla's vomiting center and CTZ, inhibiting the transmission of signals that would otherwise trigger nausea and vomiting drugbank.comnih.gov. This action is central to its antiemetic efficacy, as it directly impacts the neural circuits responsible for initiating emesis patsnap.comdrugbank.com.
Reduction of Labyrinthine Excitability and Vestibular Stimulation
Meclizine decreases labyrinth excitability and vestibular stimulation drugbank.comnih.govpdr.netwikipedia.org. The vestibular system, comprising structures within the inner ear such as the semicircular canals and the vestibule, sends signals to the brain regarding body movements and spatial orientation patsnap.com. By depressing labyrinthine function, meclizine reduces the intensity of signals originating from the inner ear that contribute to feelings of dizziness and imbalance medscape.comneuroequilibrium.in. Clinical trials have shown that meclizine exerts an inhibitory influence on eye movement reflexes, specifically those related to low accelerations during visual-vestibular tasks, indicating its role in suppressing vestibular incitation nih.govdroracle.ai. It acts on peripheral elements of the vestibular maculae and central gravity receptor circuits to exert its suppressive effects droracle.ai.
Metabolic Reprogramming and Cytoprotective Mechanisms
Recent research has uncovered additional, non-traditional mechanisms of action for meclizine dihydrochloride, particularly concerning its influence on cellular metabolism and its cytoprotective potential.
Meclizine has been identified as an inhibitor of mitochondrial respiration. Intriguingly, it blunts respiration in intact cells but not in isolated mitochondria, suggesting an indirect mechanism researchgate.netnih.gov. Studies using metabolic profiling have shown that meclizine treatment leads to a significant elevation of cellular phosphoethanolamine, an intermediate in the ethanolamine (B43304) branch of the Kennedy pathway for phosphatidylethanolamine (B1630911) biosynthesis researchgate.netnih.gov. This occurs due to the direct inhibition of the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) by meclizine researchgate.netnih.gov. The accumulation of phosphoethanolamine, which itself is an inhibitor of mitochondrial respiration, suggests a novel pathway by which meclizine influences cellular energy metabolism researchgate.netnih.gov.
Furthermore, meclizine attenuates mitochondrial respiration and increases glycolysis, representing a metabolic shift tocris.combiorxiv.org. This meclizine-induced metabolic shift is associated with changes in the expression of genes regulated by Nrf2 and Hippo signaling, which are involved in energy metabolism and redox stress biorxiv.org.
These metabolic actions translate into cytoprotective effects. Meclizine has been shown to inhibit rotenone-induced cell death in stem cell-derived dopaminergic neuronal cultures and confers neuroprotection in models of polyglutamine (polyQ) toxicity tocris.com. It protects against 6-hydroxydopamine-induced apoptosis and cell death in neuronal cell models, suggesting potential therapeutic utility in neurodegenerative diseases like Parkinson's disease researchgate.net. This neuroprotective effect is linked to meclizine's ability to increase the level of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an enzyme that activates phosphofructokinase, a rate-determining enzyme in glycolysis researchgate.net.
Modulation of Mitochondrial Respiration
Meclizine dihydrochloride attenuates mitochondrial respiration, a process crucial for oxidative phosphorylation, in intact cells ahajournals.orgtocris.comsigmaaldrich.commedchemexpress.comresearchgate.netnih.govbiorxiv.orgoup.comnih.gov. This inhibition, however, does not occur in isolated mitochondria, suggesting an indirect mechanism of action researchgate.netnih.gov. Investigations have revealed that meclizine's effect on mitochondrial respiration is mediated by its direct targeting of the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) sigmaaldrich.comresearchgate.netnih.gov. Inhibition of PCYT2 leads to a significant elevation in cellular phosphoethanolamine (PEtn) levels researchgate.netnih.gov. Phosphoethanolamine itself acts as an inhibitor of mitochondrial respiration, specifically blocking complex II of the respiratory chain ahajournals.org. This mechanism suggests that meclizine-induced accumulation of PEtn is critical for its respiratory-blunting effect nih.gov.
Shift Towards Glycolysis and Glucose Uptake
A prominent effect of meclizine dihydrochloride is its ability to shift cellular metabolism from oxidative phosphorylation towards glycolysis ahajournals.orgtocris.comsigmaaldrich.commedchemexpress.comresearchgate.netnih.govbiorxiv.orgoup.com. This metabolic reprogramming is observed across various mammalian cell types and has been linked to its protective effects against ischemia-reperfusion injury ahajournals.orgresearchgate.netnih.gov. Studies using micro-positron emission tomography (micro-PET) have shown that meclizine increases glucose uptake in ischemic regions, providing in vivo evidence of its glycolysis-boosting effect ahajournals.orgnih.govresearchgate.net. This enhanced reliance on glycolysis is independent of its antihistaminic and antimuscarinic effects ahajournals.org. Meclizine treatment has been shown to increase lactate (B86563) production and the mRNA levels of key glycolytic enzymes such as hexokinase 2 (Hk2), phosphoglycerate kinase 1 (Pgk-1), and lactate dehydrogenase-A (Ldha) in glucose-containing media researchgate.net.
Data on lactate production in HK-2 cells after meclizine treatment:
| Treatment | Lactate Production (nmol/h/mg) | p-value |
|---|---|---|
| Control | 25.87 ± 3.67 | < 0.05 |
| Meclizine | 51.61 ± 8.05 | < 0.05 |
Influence on Cellular ATP Levels
The impact of meclizine dihydrochloride on cellular ATP levels depends on the primary energy source available to the cells. In cell cultures reliant on mitochondrial respiration (e.g., grown in galactose-containing media), meclizine treatment leads to a decrease in cellular ATP levels nih.govresearchgate.netgoogle.com. Conversely, in conditions where glycolysis is boosted, meclizine can help preserve ATP during ischemic injury by enhancing glycolytic flux ahajournals.orgnih.gov. For instance, in HK-2 cells grown in galactose-containing media, meclizine pretreatment decreased ATP levels researchgate.net.
ATP levels in HK-2 cells grown in galactose-containing media (24h):
| Treatment | ATP Levels (nmol/mg protein) | p-value |
|---|---|---|
| Control | 3.1 ± 0.14 | < 0.05 |
| Meclizine | 2.3 ± 0.12 | < 0.05 |
Upregulation of 6-Phosphofructo-2-kinase/Fructose-2,6-biphosphatase 3 (PFKFB3)
Meclizine dihydrochloride enhances glycolysis by increasing the protein level of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) researchgate.netnih.govresearchgate.netnih.gov. PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-determining enzyme in glycolysis researchgate.net. This upregulation of PFKFB3 by meclizine activates phosphofructokinase, thereby accelerating glycolytic flux researchgate.netnih.gov. For example, 12.5 µM meclizine treatment for 48 hours significantly increased PFKFB3 protein levels in SH-SY5Y cells by 139.5 ± 12.3% (p < 0.01) researchgate.netnih.govresearchgate.net. This effect has been observed to prevent the reduction of PFKFB3 levels caused by certain cellular stressors researchgate.netnih.govresearchgate.net.
PFKFB3 protein levels in SH-SY5Y cells after meclizine treatment:
| Treatment | PFKFB3 Protein Level (% of control) | p-value |
|---|---|---|
| Control | 100 | |
| 12.5 µM Meclizine | 139.5 ± 12.3 | < 0.01 |
| 100 µM 6-OHDA | 96.3 ± 6.0 | |
| Meclizine + 6-OHDA pre-treatment | 106.2 ± 5.5 |
Pentose (B10789219) Phosphate (B84403) Pathway Enhancement
Meclizine dihydrochloride also enhances the pentose phosphate pathway (PPP), a branch of glycolysis that produces NADPH nih.govnih.gov. NADPH is crucial for maintaining cellular redox balance and supporting antioxidant defenses by regenerating glutathione (B108866) stores nih.govnih.gov. In conditions of cellular stress, such as hypoxia or cisplatin (B142131) exposure, meclizine helps maintain NADPH levels and favorable NADP+/NADPH ratios, thereby contributing to the diminution of reactive oxygen species (ROS) nih.govnih.gov. This enhancement of the PPP is considered a plausible neuroprotective mechanism of meclizine nih.govnih.gov.
Nuclear Receptor Modulation
Beyond its metabolic effects, meclizine dihydrochloride acts as a modulator of nuclear receptors, specifically the Pregnane (B1235032) X Receptor (PXR) tocris.comsigmaaldrich.comfrontiersin.orgscbt.commedkoo.comrndsystems.combiocrick.comresearchgate.nettocris.com.
Pregnane X Receptor (PXR) Agonism (Human and Murine)
Meclizine dihydrochloride is identified as an agonist of the human Pregnane X Receptor (hPXR) tocris.comsigmaaldrich.comfrontiersin.orgscbt.commedkoo.comrndsystems.combiocrick.comresearchgate.nettocris.com. It is considered a more potent activator of hPXR compared to rat PXR tocris.comrndsystems.combiocrick.com. Meclizine directly binds to the hPXR ligand-binding domain and facilitates the recruitment of steroid receptor coactivator-1 to the receptor biocrick.com. This agonistic activity leads to an increase in hPXR target gene expression, such as CYP3A4, in human hepatocyte primary cultures tocris.comsigmaaldrich.commedkoo.comrndsystems.combiocrick.comtocris.com. The PXR, a nuclear receptor primarily expressed in the liver and intestines, plays a vital role in xenobiotic metabolism and the regulation of drug-metabolizing enzymes and transporters scbt.comtocris.com. In murine models, meclizine also promotes the protein expression of mouse PXR, which shares similar structural features and activation patterns with human PXR frontiersin.org. Studies have indicated that PXR plays an essential role in mediating the functions of meclizine in certain biological processes, such as inhibiting osteoclastogenesis frontiersin.org.
Constitutive Androstane (B1237026) Receptor (CAR) Modulation (Human and Murine)
Meclizine dihydrochloride exhibits distinct modulatory effects on the Constitutive Androstane Receptor (CAR, NR1I3) in a species-specific manner. In murine models, meclizine acts as an agonist ligand for mouse CAR (mCAR), leading to a dose-dependent increase in mCAR transactivation. selleckchem.comoup.comchemsrc.comnih.gov This activation involves the stimulation of steroid receptor coactivator 1 binding to the murine receptor in vitro and results in increased expression of CAR target genes in mice in vivo. selleckchem.comoup.comselleckchem.com
In contrast, meclizine acts as an inverse agonist for human CAR (hCAR). drugbank.comselleckchem.comoup.comchemsrc.comnih.govbiocrick.com This inverse agonism suppresses hCAR transactivation and inhibits the phenobarbital-induced expression of several cytochrome P450 (CYP) genes, including CYP2B10, CYP3A11, and CYP1A2, in primary hepatocytes derived from mice expressing hCAR (humanized CAR mice). selleckchem.comoup.comchemsrc.comselleckchem.combiocrick.com This species-specific difference in CAR modulation highlights how a single compound can elicit opposing xenobiotic responses across different species. oup.comnih.gov
Table 1: Species-Specific Modulation of Constitutive Androstane Receptor by Meclizine Dihydrochloride
| Receptor Type | Species | Effect of Meclizine | Molecular Mechanism | Effect on CAR Target Genes | Snippet Index |
| CAR (NR1I3) | Murine | Agonist | Increases transactivation; stimulates steroid receptor coactivator 1 binding | Increased expression (e.g., CYP2B10, CYP3A11, CYP1A2) | selleckchem.comoup.comchemsrc.comnih.govselleckchem.com |
| CAR (NR1I3) | Human | Inverse Agonist | Suppresses transactivation; inhibits phenobarbital-induced expression | Inhibited expression (e.g., CYP2B10, CYP3A11, CYP1A2) | selleckchem.comoup.comchemsrc.comnih.govselleckchem.combiocrick.com |
Effects on Cytochrome P450 Enzyme Expression via Nuclear Receptors
Meclizine dihydrochloride's interaction with nuclear receptors, specifically CAR and Pregnane X Receptor (PXR), significantly influences Cytochrome P450 (CYP) enzyme expression. As an inverse agonist of human CAR, meclizine inhibits the expression of CAR target genes such as CYP2B10, CYP3A11, and CYP1A2. selleckchem.comoup.comchemsrc.comselleckchem.combiocrick.commdpi.com
Furthermore, meclizine acts as an agonist of human PXR. researchgate.netsigmaaldrich.comtocris.comnih.gov Studies have shown that meclizine increases CYP3A4 mRNA expression in primary cultures of human hepatocytes. researchgate.netsigmaaldrich.comnih.gov However, despite this increase in mRNA expression, meclizine also decreases CYP3A-catalyzed testosterone (B1683101) 6β-hydroxylation, indicating a complex regulatory effect on CYP3A enzymes. researchgate.netnih.gov Research findings suggest that meclizine inhibits human CYP3A enzymes through both direct inhibition and mechanism-based inactivation. researchgate.netnih.gov This dual action underscores the importance of measuring the catalytic activity of nuclear receptor-regulated enzymes, as PXR agonism may coexist with direct enzyme inhibition, leading to opposing effects on enzyme function. researchgate.netnih.gov Meclizine is also metabolized by CYP2D6, which is identified as the dominant enzyme for its metabolism, and genetic polymorphism of CYP2D6 can contribute to interindividual variability in meclizine's effects. droracle.airesearchgate.netnih.gov
Table 2: Effects of Meclizine Dihydrochloride on Cytochrome P450 Enzymes via Nuclear Receptors
| Nuclear Receptor | Species | Effect of Meclizine | Impact on CYP Enzymes/Genes | Observed Outcome | Snippet Index |
| CAR | Human | Inverse Agonist | Inhibits CYP2B10, CYP3A11, CYP1A2 gene expression | Decreased expression of specific CYP genes | selleckchem.comoup.comchemsrc.comselleckchem.combiocrick.commdpi.com |
| PXR | Human | Agonist | Increases CYP3A4 mRNA expression | Decreases CYP3A-catalyzed testosterone 6β-hydroxylation (direct and mechanism-based inactivation) | researchgate.netsigmaaldrich.comtocris.comnih.gov |
| - | Human | - | Metabolized by CYP2D6 | Dominant enzyme for meclizine metabolism; genetic polymorphism affects variability | droracle.airesearchgate.netnih.gov |
Other Receptor Interactions and Signaling Pathways
Beyond its well-known antihistaminic properties and nuclear receptor modulation, meclizine dihydrochloride interacts with various other receptors and signaling pathways, contributing to its diverse pharmacological profile.
Weak Dopamine (B1211576) Receptor Antagonism (D1-like and D2-like)
Meclizine has been reported to exhibit weak antagonism at both D1-like and D2-like dopamine receptors. wikipedia.orgnih.gov However, despite this antagonism, meclizine does not induce catalepsy in mice, possibly due to its anticholinergic activity. wikipedia.orgnih.gov The drug does not affect dopamine or serotonin (B10506) reuptake. wikipedia.org Research investigating drug-induced catalepsy has shown that while drugs blocking dopamine D1 and D2 receptors typically induce catalepsy, meclizine, along with hydroxyzine (B1673990) and homochlorcyclizine, failed to induce this effect. nih.gov This suggests that meclizine's anticholinergic properties may counteract its dopamine receptor antagonism in terms of motor side effects. nih.gov
Inhibition of Hepstin
Meclizine has been identified as an inhibitor of Hepstin. sigmaaldrich.com Detailed research findings regarding the mechanism of this inhibition were not extensively available in the provided search results.
Inhibition of Cytosolic CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2)
Meclizine dihydrochloride is a potent inhibitor of cytosolic CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), a rate-limiting enzyme in the Kennedy pathway of phosphatidylethanolamine (PE) biosynthesis. sigmaaldrich.comresearchgate.netnih.govahajournals.orgnih.govresearchgate.netgoogle.com This inhibition leads to a rapid and sharp elevation of its substrate, phosphoethanolamine (PEtn), within cells. researchgate.netnih.govahajournals.orgnih.govresearchgate.netresearchgate.net Phosphoethanolamine itself acts as an endogenous inhibitor of mitochondrial respiration. researchgate.netnih.govahajournals.orgnih.govresearchgate.net
Studies have demonstrated that meclizine blunts mitochondrial respiration in intact cells but not in isolated mitochondria, indicating an indirect mechanism of action via Pcyt2 inhibition. researchgate.netnih.govnih.govresearchgate.net Metabolic profiling has confirmed the significant increase in intracellular phosphoethanolamine levels following meclizine treatment. researchgate.netnih.govresearchgate.net In vitro enzyme assays have further validated the direct inhibition of Pcyt2 enzymatic activity by meclizine in a dose-dependent manner, with a non-competitive inhibition suggested by Lineweaver-Burke plots and an approximate K_i_ of 31 µM. researchgate.net This mechanism underlies meclizine's ability to shift cellular metabolism from mitochondrial respiration towards glycolysis, which has been linked to its cytoprotective effects against ischemia-reperfusion injury and in models of neurodegenerative diseases. tocris.comahajournals.orggoogle.commedchemexpress.com
NF-κB and MAPKs Activation Suppression
Meclizine has demonstrated suppressive effects on various inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). In primary bone marrow-derived macrophages, meclizine attenuated the receptor activator of NF-κB ligand (RANKL)-induced activation of NF-κB. researchgate.net It also suppressed the activation of MAPKs, specifically ERK and p38, but not JNK, in response to RANKL, reducing osteoclast formation and bone resorption. researchgate.net
Furthermore, meclizine has been shown to inhibit the MAPK pathway in fibroblast growth factor receptor 3 (FGFR3)-activated chondrocytes. nih.govresearchgate.netliberty.edu This inhibitory effect on the MAPK pathway improves the proliferation and differentiation of FGFR3-mediated chondrocytes and has been observed to promote long-bone growth and ameliorate phenotypes in mouse models of achondroplasia. nih.govresearchgate.netliberty.edu The suppression of NF-κB activation by meclizine has also been observed in studies investigating its potential as an anti-allergic drug. researchgate.net
Table 3: Suppression of NF-κB and MAPKs Activation by Meclizine Dihydrochloride
| Pathway/Target | Context/Model | Observed Effect | Specific MAPKs Affected | Snippet Index |
| NF-κB | RANKL-induced activation in primary bone marrow-derived macrophages | Attenuated activation | - | researchgate.net |
| NF-κB | Anti-allergic effects | Suppression of pathway | - | researchgate.net |
| MAPKs (ERK, p38) | RANKL-induced activation in primary bone marrow-derived macrophages | Attenuated activation | ERK, p38 | researchgate.net |
| MAPKs (ERK, p38) | FGFR3-activated chondrocytes | Inhibited pathway | ERK, p38 | nih.govresearchgate.netliberty.edu |
Pharmacokinetic and Metabolic Research of Meclizine Dihydrochloride
Absorption Characteristics
Meclizine (B1204245) is absorbed following oral administration nih.govfda.govdrugbank.comfda.govnih.gov. Its absorption characteristics, including the time required to reach peak plasma concentration, its bioavailability, and the influence of food on its exposure, have been subjects of pharmacokinetic investigations.
Time to Peak Plasma Concentration (Tmax) Studies
Studies on meclizine's time to peak plasma concentration (Tmax) have provided insights into its absorption rate in different populations and formulations. In humans, meclizine typically achieves maximum plasma concentrations at a median Tmax value of 3 hours following oral administration of the tablet dosage form, with a reported range of 1.5 to 6 hours nih.govfda.govdrugbank.comfda.govnih.govfda.gov. Other human studies report an average Tmax of approximately 3.1 ± 1.4 hours medicaldialogues.inmims.com. Specifically, a 25 mg dose administered to healthy adult humans showed a Tmax of 3.11 hours researchgate.netplos.org.
Research involving children with achondroplasia indicated a mean Tmax of 1.7 hours, with a range of 1 to 3 hours, under fasted conditions plos.orgplos.org. Furthermore, pharmacokinetic studies comparing different formulations have shown variations in Tmax. For instance, solid dispersion formulations in rabbits demonstrated a shorter Tmax of 1 hour, compared to 3 hours for control tablets, suggesting enhanced absorption rates iajesm.in. A new meclizine oral suspension formulation also exhibited a more rapid appearance in plasma when compared to a marketed oral tablet in healthy volunteers researchgate.netgoogle.com.
Table 1: Summary of Meclizine Tmax Values in Various Studies
| Study Population/Formulation | Median/Mean Tmax (hours) | Range (hours) | Reference |
| Human (tablet) | 3 | 1.5 - 6 | nih.govfda.govdrugbank.comfda.govnih.govfda.gov |
| Human (general) | 3.1 ± 1.4 | - | medicaldialogues.inmims.com |
| Healthy Adult Human (25 mg) | 3.11 | - | researchgate.netplos.org |
| Children with Achondroplasia (fasted) | 1.7 | 1 - 3 | plos.orgplos.org |
| Rabbit (Solid Dispersion) | 1 | - | iajesm.in |
| Rabbit (Control Tablet) | 3 | - | iajesm.in |
Distribution Studies
Understanding how meclizine distributes throughout the body is crucial for comprehending its therapeutic effects and potential interactions.
Volume of Distribution Investigations
The volume of distribution (Vd) for meclizine provides an indication of how extensively the drug is distributed into body tissues compared to plasma. In humans, meclizine has been reported to have a volume of distribution of approximately 6.78 ± 3.52 L nih.gov. Another source specifies a volume of distribution of approximately 7 L/kg medicaldialogues.inmims.commedscape.com. However, some literature indicates that the drug distribution characteristics for meclizine in humans are not fully known or studied fda.govdrugbank.comfda.govnih.govfda.gov. In animal models, specifically rats, it has been observed that meclizine's metabolite, norchlorcyclizine, distributes throughout most body tissues medcentral.com.
Table 3: Reported Volume of Distribution for Meclizine
| Species | Volume of Distribution | Reference |
| Human | 6.78 ± 3.52 L | nih.gov |
| Human | 7 L/kg | medicaldialogues.inmims.commedscape.com |
Blood-Brain Barrier Penetration Research
Meclizine is known to cross the blood-brain barrier (BBB) medchemexpress.comnih.govwikipedia.orggoodrx.comnih.gov. This characteristic is significant as it allows meclizine to exert its central nervous system (CNS) effects, which are integral to its antiemetic and antivertigo actions medchemexpress.com. The blood-brain barrier near the chemoreceptor trigger zone (CTZ) is relatively permeable, allowing circulating mediators to interact with the CTZ, which then transmits impulses to the brainstem's vomiting center drugbank.com. Meclizine's ability to cross the BBB is also noted in the context of its neuroprotective potential in certain disorders, such as polyglutamine toxicity disorders, where its mechanism of action is linked to the suppression of mitochondrial respiration nih.gov.
Protein Binding Profile Analysis
Research into the protein binding profile of meclizine dihydrochloride (B599025) indicates that there is limited data available on this pharmacokinetic aspect fishersci.co.ukwikipedia.org.
Potential Excretion into Breast Milk
It has been proposed that meclizine may be excreted into breast milk fishersci.co.ukwikipedia.org. However, definitive information on whether this drug is excreted in human milk is not known nih.gov. Due to this uncertainty, caution is generally advised when meclizine is administered to a nursing woman, as many drugs can be excreted into human milk nih.gov. Antihistamines, in general, might inhibit lactation, and small amounts may appear in milk. High or prolonged doses of antihistamines have been noted to potentially cause effects in the nursing infant or decrease milk supply, particularly if combined with sympathomimetics or before lactation is well established. Despite these considerations, suckling-induced prolactin secretion has not been observed to be affected by antihistamine pretreatment in postpartum mothers.
Metabolism Research
The metabolic fate of meclizine in humans is largely unknown, and limited human data exists regarding its metabolism fishersci.co.ukwikipedia.orgnih.gov. However, some insights have been gained from in vitro studies and animal models.
In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified cytochrome P450 2D6 (CYP2D6) as the dominant enzyme involved in the metabolism of meclizine nih.gov. This indicates that meclizine may undergo enzymatic transformations mediated by CYP2D6 in the liver fishersci.co.ukwikipedia.org. The genetic polymorphism of CYP2D6, which gives rise to extensive, poor, intermediate, and ultrarapid metabolizer phenotypes, could contribute significantly to the observed large inter-individual variability in meclizine exposure nih.gov. Consequently, there is a potential for drug interactions between meclizine and inhibitors of CYP2D6 nih.gov.
While the complete metabolic fate in humans remains unclear, it has been reported that ten metabolites of meclizine have been identified nih.gov. In rats, meclizine is primarily metabolized in the liver to norchlorcyclizine wikipedia.org. Oxidative N-dealkylation is considered a main metabolic pathway for benzhydrolpiperazines, and norchlorcyclizine is recognized as a major metabolite of meclizine wikipedia.org. Meclizine N-oxide has also been identified as a related substance, potentially arising from oxidative degradation.
Table 1: Identified Metabolite of Meclizine Dihydrochloride
| Metabolite Name | Relevant Pathways/Notes |
| Norchlorcyclizine | Major metabolite in rats; product of oxidative N-dealkylation; excreted in urine wikipedia.org |
According to in vitro research, meclizine may undergo metabolic transformations through aromatic hydroxylation or benzylic oxidation pathways. These processes are proposed to be mediated by the hepatic CYP2D6 enzyme fishersci.co.ukwikipedia.org.
Elimination Research
Meclizine and its metabolites are eliminated from the body via both urinary and fecal routes. The drug is excreted in the urine as metabolites and in the feces as unchanged drug fishersci.co.ukwikipedia.org. The plasma elimination half-life of meclizine in humans is approximately 5 to 6 hours fishersci.co.uknih.gov. Despite its relatively short half-life, the drug's effects against motion sickness can persist for 12 to 24 hours nih.gov. Data concerning the systemic clearance of meclizine are limited fishersci.co.ukwikipedia.org. The impact of renal impairment on meclizine's pharmacokinetics has not been comprehensively evaluated. Therefore, caution is advised when administering meclizine to patients with impaired renal function and in the elderly, as renal function typically declines with age, potentially leading to drug or metabolite accumulation nih.gov.
Table 2: Key Elimination Parameters of Meclizine Dihydrochloride
| Parameter | Value/Description | Source(s) |
| Plasma Elimination Half-life | 5-6 hours in humans | fishersci.co.uknih.gov |
| Route of Elimination | Urine (as metabolites), Feces (as unchanged drug) | fishersci.co.ukwikipedia.org |
| Clearance Data | Limited data | fishersci.co.ukwikipedia.org |
Excretion Pathways (Urine and Feces)
The elimination of meclizine dihydrochloride involves both renal and fecal routes. Following administration, meclizine is primarily excreted as metabolites in the urine, while the unchanged drug is eliminated in the feces nih.govdrugbank.comdrugs.commedcentral.comclinhypertensionjournal.com.
While the full metabolic fate of meclizine in humans remains largely uncharacterized, in vitro metabolic studies using human hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP2D6 as the dominant enzyme responsible for meclizine's metabolism clinhypertensionjournal.comfda.govdrugs.compfizer.compharmgkb.orgrxlist.com. Research in rats indicates that meclizine is metabolized in the liver to norchlorcyclizine, which is subsequently excreted in the urine drugs.commedcentral.com.
Plasma Elimination Half-life Studies
Plasma elimination half-life (t½) is a key pharmacokinetic parameter indicating the time required for the concentration of a drug in the plasma to reduce by half. For meclizine in humans, the plasma elimination half-life is generally reported to be approximately 5 to 6 hours drugbank.comclinhypertensionjournal.comfda.govdrugs.compfizer.comrxlist.commims.comfda.gov.
However, studies in specific populations, such as children with achondroplasia, have shown variations. In a Phase Ia study evaluating meclizine hydrochloride in children aged 5 to under 11 years, the mean terminal elimination half-life during 24 hours was 8.5 hours in fasting conditions after a single oral dose of 25 mg nih.govplos.org. For a twice-a-day administration regimen in the same population, the mean half-life during 24 hours was 3.6 hours nih.govplos.org. In healthy adult humans, a study found the terminal elimination half-life to be 5.11 hours after a 25 mg/day administration researchgate.netresearchgate.net.
Table 1: Reported Plasma Elimination Half-life of Meclizine
| Population | Dosage Regimen (if specified) | Mean Plasma Elimination Half-life (hours) | Source Index |
| General Human | Not specified | 5-6 | drugbank.comclinhypertensionjournal.comfda.govdrugs.compfizer.comrxlist.commims.comfda.gov |
| Children with Achondroplasia (Fasted) | 25 mg single dose | 8.5 | nih.govplos.org |
| Children with Achondroplasia (Twice Daily) | 25 mg twice daily | 3.6 | nih.govplos.org |
| Healthy Adults | 25 mg/day | 5.11 | researchgate.netresearchgate.net |
Clearance Data Limitations
Despite its widespread use, comprehensive data on the systemic clearance of meclizine dihydrochloride in humans is limited drugbank.comnih.gov. The impact of hepatic impairment on meclizine pharmacokinetics has not been thoroughly evaluated; however, given that meclizine undergoes hepatic metabolism, liver dysfunction may lead to increased systemic exposure fda.govdrugs.compfizer.comfda.gov. Similarly, the effect of renal impairment on meclizine pharmacokinetics has not been assessed in detail. Due to the potential for accumulation of the drug or its metabolites, caution is advised when administering meclizine to patients with reduced renal function, including the elderly, where renal function generally declines with age fda.govdrugs.compfizer.comfda.gov.
Pharmacokinetic Modeling and Simulation Studies
Pharmacokinetic modeling and simulation studies are valuable tools for predicting drug behavior under various dosing regimens and in different populations.
Repeated Dose Pharmacokinetics and Accumulation Effects
Research has explored the repeated dose pharmacokinetics and potential accumulation effects of meclizine. A Phase Ia study in children with achondroplasia investigated the pharmacokinetic parameters after once-a-day and twice-a-day oral administration of meclizine hydrochloride for 14 days. Simulations based on this data indicated that the plasma concentration of meclizine appeared to reach a steady state approximately 10 days after the first dose, regardless of whether it was administered once or twice daily nih.govplos.orgresearchgate.netresearchgate.net.
Initial exposure metrics in this study showed that the area under the curve (AUC0-6h) after the final administration was 1.5 times higher than after the initial dose for the 12.5 mg regimen, suggesting some degree of accumulation with repeated dosing in this population researchgate.net. Furthermore, children generally exhibited higher drug exposure compared to adults, a finding attributed to their smaller body weight nih.govplos.orgplos.org. Conversely, pharmacokinetic simulation studies conducted in mice receiving repeated doses of 2 mg/kg of meclizine did not show significant accumulation effects researchgate.net.
Table 2: Pharmacokinetic Parameters in Children with Achondroplasia (25 mg Oral Dose)
| Parameter | Once-a-day Administration (Fasted) Mean (Range) | Twice-a-day Administration Mean (Range) | Source Index |
| Cmax (ng/mL) | 130 (61.1–231) | 223 (118–474) (1st dose); 149 (100–276) (2nd dose) | nih.govplos.org |
| Tmax (hours) | 1.7 (1–3) | 2.6 (1–4) (1st dose); 13.6 (12–14) (2nd dose) | nih.govplos.org |
| AUC0-24h (ng·h/mL) | 761 (292–1650) | 2030 (1120–4670) | nih.govplos.org |
| Half-life (hours) | 8.5 (6.9–11.1) | 3.6 (3.0–4.6) | nih.govplos.org |
Population Pharmacokinetics Modeling
While detailed population pharmacokinetic (PopPK) models for meclizine are not extensively described in the provided literature, the available information highlights significant inter-individual variability in meclizine exposure. This variability is largely attributed to the genetic polymorphism of the CYP2D6 enzyme, which is the dominant enzyme for meclizine's metabolism fda.govdrugs.compfizer.compharmgkb.orgfda.govdroracle.ai. Differences in CYP2D6 metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) can lead to considerable variations in drug exposure among individuals fda.govdrugs.compfizer.comfda.gov. Such genetic factors underscore the complexity of predicting meclizine pharmacokinetics in a general population and suggest the utility of population-based approaches to understand and manage this variability.
Advanced Pharmacodynamic Investigations of Meclizine Dihydrochloride
Receptor Binding Kinetics and Thermodynamics
Meclizine (B1204245) dihydrochloride (B599025) functions predominantly as an antagonist of the histamine (B1213489) H1 receptor nih.govwikipedia.orgdrugs.comnih.gov. This antagonism primarily inhibits signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and the nucleus of the solitary tract (NTS) to the chemoreceptor trigger zone (CTZ) and medullary vomiting center drugbank.comnih.gov. The activation of H1 receptors by histamine typically regulates allergic responses; meclizine, as an inverse agonist, reduces the receptor's activity by binding and blocking histamine interaction nih.gov.
Beyond H1 receptors, meclizine also exhibits central anticholinergic properties by blocking muscarinic receptors wikipedia.orgdrugs.comnih.govcopbela.org. This anticholinergic action is partially responsible for its antiemetic and antivertigo effects wikipedia.org. Additionally, some research indicates meclizine may act as a weak dopamine (B1211576) antagonist at D1-like and D2-like receptors, though it does not affect dopamine or serotonin (B10506) reuptake wikipedia.org.
Molecular docking studies have been instrumental in elucidating the binding mechanism of meclizine to the histamine H1 receptor nih.govnih.govresearchgate.netresearchgate.netescholarship.org. These studies have revealed conserved binding sites between meclizine and the H1 receptor, involving residues such as TRP103, Asp107, His450, and Tyr458 nih.govresearchgate.net. The crystal structure of meclizine dihydrochloride, determined using microcrystal electron diffraction (MicroED), shows it exists as a racemic mixture of (R)- and (S)-enantiomers, which pack in repetitive double layers within the crystal lattice, stabilized by strong N-H⋯Cl- hydrogen bonding and weaker C-H⋯Cl- and pi-stacking interactions nih.govnih.govresearchgate.netescholarship.org.
Structure-Activity Relationship Studies (SAR)
The chemical structure of meclizine dihydrochloride includes phenyl, chlorophenyl, and piperazine (B1678402) groups connected by a chiral carbon, with a methylbenzyl group linked to the other side of the piperazine ring nih.gov. Its structural similarity to other piperazine-class H1 antihistamines such as cyclizine, buclizine, cetirizine, hydroxyzine (B1673990), levocetirizine (B1674955), and quetiapine (B1663577) is notable nih.gov.
Comparative Binding with First and Second-Generation Antihistamines
Meclizine is classified as a first-generation antihistamine, characterized by its non-selective interactions with various central nervous system (CNS) receptors nih.gov. This non-selectivity can lead to effects like drowsiness nih.govwikipedia.org. In contrast, second-generation antihistamines, such as levocetirizine, are designed to exhibit enhanced binding selectivity and reduced brain penetration, thereby minimizing CNS-related adverse effects nih.govresearchgate.net. Molecular docking comparisons between histamine H1 receptor binding with meclizine and levocetirizine show conserved binding sites nih.govnih.govresearchgate.netresearchgate.netescholarship.org. However, the binding interactions of levocetirizine with the H1 receptor were found to be stronger and more closely resembled histamine's binding compared to meclizine nih.gov.
Enantiomer-Specific Pharmacodynamics ((R)- and (S)-Meclizine)
Meclizine dihydrochloride exists as a racemic mixture of (R)- and (S)-enantiomers nih.govnih.govescholarship.org. While the crystal structure analysis revealed the presence and packing of both enantiomers in the drug formulation, specific detailed research findings on their individual enantiomer-specific pharmacodynamics, particularly in terms of differential receptor binding affinities or distinct physiological effects, are not extensively documented in the search results provided. The molecular docking analyses, however, have investigated the binding mechanisms of both (R)- and (S)-meclizine with the histamine H1 receptor, contributing to the understanding of their receptor-bound conformations nih.gov.
Physiological Effects on Vestibular System
Meclizine's therapeutic action in motion sickness and vertigo is closely linked to its influence on the vestibular system drugbank.comwikipedia.orgnih.govneuroequilibrium.in. It is understood to reduce labyrinth excitability and depress vestibular stimulation wikipedia.orgnih.gov. This effect is largely mediated through its H1 antihistaminic and anticholinergic properties, which inhibit signaling to the brain's vomiting center drugbank.comnih.govneuroequilibrium.in.
Influence on Eye Movement Reflexes (Vestibulo-Ocular Reflex)
Studies on the vestibulo-ocular reflex (VOR) have investigated meclizine's impact on eye movements. The VOR is crucial for gaze stabilization during head movements, and its activity can be assessed through oculomotor reflexes nih.gov. Research has shown that meclizine can reduce the magnitude of the VOR in healthy volunteers wikipedia.org.
Table 1: Influence of Meclizine on Torsional Velocity During Eye Movement Reflexes (Change relative to placebo) nih.govnih.gov
| Stimulation Type | Intensity Level | Change in Torsional Velocity (Meclizine vs. Placebo) (Mean (SD)) |
| Vestibular (VES) | Low (14°/s²) | +2.36 (7.65) from -0.01 (4.17) |
| Vestibular (VES) | High (28°/s²) | +2.61 (6.67) from -3.49 (4.76) |
| Visual-Vestibular (VIS+VES) | Low Acceleration | -0.40 (3.87) from 3.75 (5.62) |
| Visual-Vestibular (VIS+VES) | High Acceleration | +3.88 (6.51) from -3.88 (8.55) |
Differential Effects on Semicircular Canals Meclizine dihydrochloride exerts its effects on the vestibular system by reducing vestibular incitation and labyrinth excitabilitynih.govdrugbank.comwikipedia.orgmedcentral.comncats.io. The drug depresses labyrinth excitability and conduction within vestibular-cerebellar pathwaysmedcentral.comncats.io. Research indicates that meclizine may not primarily act through sensory-specific pathways but rather operates at a more central level to influence motion sicknessnih.govnih.gov.
Investigations into its effects on semicircular canals (SCCs) reveal a complex interaction. A 2014 study observed that meclizine decreased the vestibulo-ocular reflex gain droracle.ai. More recent findings from a 2020 study demonstrated that meclizine led to a relative increase in torsional velocity during vestibular stimulation nih.govdroracle.airesearchgate.net. However, this same study indicated an inhibitory effect on eye movement reflexes specifically for low accelerations during visual-vestibular tasks nih.govdroracle.airesearchgate.net. This suggests that meclizine's effectiveness in mitigating motion sickness may rely on the central integrative function of the visual-vestibular system rather than a direct, uniform inhibition of the semicircular canals nih.gov. It has been suggested that meclizine exhibits an inhibitory effect under normal visual-vestibular conditions but an excitatory effect during high accelerations, implying a biphasic oculomotor behavior in response to stimulus modification under this medication nih.gov. Consequently, its use may be counterproductive in high-acceleration environments nih.govdroracle.ai.
Central Nervous System Pharmacodynamics Meclizine dihydrochloride exhibits several pharmacodynamic effects within the central nervous system (CNS), primarily due to its ability to cross the blood-brain barrierontosight.ai. These actions contribute to its antiemetic and antivertigo properties. The compound possesses central anticholinergic actionsnih.govdrugbank.comwikipedia.orgmedcentral.compatsnap.comand is recognized for its general central nervous system depressant propertiesdrugbank.comwikipedia.orgmedcentral.comncats.io. Its central effects, including sedation and antiemetic actions, are largely mediated through its interaction with histamine H1 receptors in the brainontosight.airupahealth.com.
Psychomotor Performance Inhibition Meclizine dihydrochloride can induce psychomotor performance inhibition, a notable central nervous system effect. This inhibition is commonly manifested as drowsiness, which is attributed, in part, to its anticholinergic actionsdrugbank.com. Studies have shown that meclizine can impact various measures of psychomotor performance. These include:
Hand-eye coordination and tracking tasks itmedicalteam.pl
Reaction time itmedicalteam.pl
Spatial orientation itmedicalteam.pl
Digit symbol substitution itmedicalteam.pl
Critical fusion threshold itmedicalteam.pl
The maximum impact on psychomotor performance typically occurs approximately two hours following ingestion, with performance generally returning to normal levels within 8 to 12 hours after administration itmedicalteam.pl. Research has also explored strategies to mitigate these psychomotor depressant effects. A study investigating the co-administration of meclizine with pyridoxine (B80251) hydrochloride (Pyridoxine HCl) found that Pyridoxine HCl significantly attenuated and decreased the depressant effects of meclizine on human psychomotor performance itmedicalteam.pl. This combination led to significant improvement in most psychometric parameters, although the critical flicker fusion threshold remained unaffected itmedicalteam.pl.
Table 1: Effects of Meclizine Dihydrochloride on Psychomotor Performance Parameters
| Psychomotor Performance Parameter | Effect of Meclizine Alone | Effect of Meclizine + Pyridoxine HCl |
| Hand-eye coordination / Tracking tasks | Prolonged/Deteriorated (significant) itmedicalteam.pl | Improved (significant) itmedicalteam.pl |
| Reaction time | Prolonged/Deteriorated (significant) itmedicalteam.pl | Improved (significant) itmedicalteam.pl |
| Spatial orientation | Prolonged/Deteriorated (significant) itmedicalteam.pl | Improved (significant) itmedicalteam.pl |
| Digit symbol substitution | Prolonged/Deteriorated (significant) itmedicalteam.pl | Improved (significant) itmedicalteam.pl |
| Critical fusion threshold (CFu) | Not affected (insignificant) itmedicalteam.pl | Improved (significant) itmedicalteam.pl |
| Critical flicker fusion threshold (CFI) | Not affected (insignificant) itmedicalteam.pl | Not affected (insignificant) itmedicalteam.pl |
Preclinical and Translational Research on Meclizine Dihydrochloride
Neuroprotective Applications
Meclizine (B1204245) dihydrochloride (B599025) has demonstrated promising neuroprotective effects across a range of neurological conditions, primarily through its influence on cellular energy metabolism and its ability to counteract oxidative stress and DNA damage researchgate.netahajournals.orgnih.govnih.gov.
Ischemia-Reperfusion Injury (Brain, Heart, Kidney)
Preconditioning, a strategy involving mild chemical inhibition of mitochondrial respiration, can enhance resilience against subsequent ischemic events. Meclizine dihydrochloride has been identified as a compound capable of inducing this metabolic shift, offering protection against ischemia-reperfusion injury in vital organs such as the brain, heart, and kidney researchgate.netnih.govbroadinstitute.org. Research indicates that meclizine increases glucose uptake in the ischemic penumbra, providing in vivo evidence that its neuroprotective effect is linked to its ability to promote glycolysis researchgate.netbroadinstitute.org. This metabolic redirection helps to delay anoxic depolarization onset and decrease infarct volumes following ischemic events researchgate.netbroadinstitute.org. The (S)-enantiomer of meclizine has shown comparable efficacy to the racemate in shifting metabolism from oxidative phosphorylation to glycolysis, with the added benefit of reduced histamine (B1213489) H1 receptor binding, which is often associated with dose-limiting side effects researchgate.netahajournals.orgnih.gov.
Table 1: Effects of Meclizine on Ischemia-Reperfusion Injury
| Organ | Effect of Meclizine | Mechanism of Action | Key Findings |
| Brain | Protection against ischemic injury researchgate.netnih.govbroadinstitute.org | Increases glucose uptake in ischemic penumbra, shifts metabolism to glycolysis, delays anoxic depolarization onset researchgate.netbroadinstitute.org | Reduced infarct volumes after transient middle cerebral artery occlusion researchgate.netbroadinstitute.org |
| Heart | Protection against ischemic injury researchgate.netnih.gov | Attenuates mitochondrial respiration, shifts metabolism to glycolysis ahajournals.orgnih.gov | Enhances resilience against myocardial infarction researchgate.netahajournals.orgnih.gov |
| Kidney | Protection against ischemia-reperfusion injury researchgate.net | Potentiation of glycolytic metabolism, attenuation of mitochondrial respiration researchgate.net | Significantly decreased kidney injury (e.g., reduced serum creatinine (B1669602) levels) researchgate.net |
Huntington's Disease Models (Polyglutamine Toxicity)
Defects in cellular energy metabolism are an early characteristic of various neurodegenerative diseases, including Huntington's disease (HD) nih.govnih.gov. Meclizine dihydrochloride has shown neuroprotective effects in models of polyglutamine (polyQ) toxicity, a hallmark of HD medchemexpress.comnih.govnih.govrndsystems.comtargetmol.com. Studies have demonstrated that meclizine suppresses apoptotic cell death in murine cellular models of polyQ toxicity nih.govnih.gov. This protective effect extends to neuronal dystrophy and cell death in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity nih.govnih.gov. The mechanism underlying this protection is not attributed to its antihistaminergic or antimuscarinic activities but rather correlates strongly with its ability to suppress mitochondrial respiration nih.govnih.gov. Meclizine protects striatal cells expressing polyQ-expanded huntingtin from serum withdrawal-induced apoptosis, significantly increasing cell survival and suppressing apoptosis by affecting caspase 3 and 7 cleavage medchemexpress.comtargetmol.com.
Parkinson's Disease Research
Meclizine dihydrochloride has emerged as a promising neuroprotective agent in Parkinson's disease (PD) research ahajournals.orgrndsystems.comresearchgate.netnih.gov. It has been shown to protect against 6-hydroxydopamine-induced apoptosis and cell death in both SH-SY5Y cells and rat primary cortical cultures, which are models used in PD research researchgate.netnih.gov. This protection is mediated by meclizine's ability to enhance glycolysis and increase mitochondrial hyperpolarization, through increasing the level of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an enzyme that activates phosphofructokinase, a rate-determining enzyme of glycolysis researchgate.netnih.gov. These findings suggest meclizine's potential for repurposing in PD therapeutics researchgate.netnih.gov.
Cisplatin-Induced Neurotoxicity (Dorsal Root Ganglion Neurons)
Cisplatin (B142131), a widely used chemotherapeutic agent, can induce peripheral neuropathy, particularly affecting dorsal root ganglion (DRG) neurons nih.govbiorxiv.orgnih.gov. Meclizine dihydrochloride has been found to mitigate cisplatin-induced mitochondrial compromise in DRG neurons nih.govbiorxiv.orgnih.gov. Cisplatin elevates reactive oxygen species, depletes mitochondrial DNA (mtDNA), and impairs mitochondrial respiration in DRG neurons nih.govnih.gov. However, concomitant meclizine supplementation preserves redox balance, attenuates mitochondrial compromise, and augments DNA repair nih.govnih.gov. This mitigation is achieved via enhancement of the pentose (B10789219) phosphate (B84403) pathway and repletion of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and glutathione (B108866) stores nih.govnih.gov. Meclizine-mediated preservation of redox balance supports mitochondrial respiration and facilitates the timely removal of cisplatin crosslinks from nuclear DNA, thereby reducing cisplatin toxicity in DRG neurons nih.govnih.gov.
Augmentation of DNA Repair and Redox Balance
Meclizine dihydrochloride plays a role in augmenting DNA repair and maintaining redox balance, crucial for cellular health and protection against various insults researchgate.netnih.govnih.gov. In the context of cisplatin-induced neurotoxicity, meclizine preserves redox balance by enhancing the pentose phosphate pathway and repletion of NADPH and glutathione stores nih.govnih.gov. Under hypoxic conditions, meclizine supplementation prevents ATP depletion, preserves NADPH and glutathione stores, curbs reactive oxygen species (ROS), and attenuates mitochondrial clustering in DRG neurites nih.gov. It also improves the ratio of reduced to oxidized glutathione (GSH/GSSG), supporting antioxidant defenses and contributing to the preservation of mitochondrial function nih.gov.
Skeletal System Research
Beyond its neuroprotective roles, meclizine dihydrochloride has shown promise in skeletal system research, particularly in the context of skeletal dysplasias and bone loss researchgate.netliberty.edufrontiersin.org.
Meclizine has been identified as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling, which is implicated in conditions like achondroplasia, the most common form of short-limbed skeletal dysplasia researchgate.netliberty.edunih.gov. In mouse models of achondroplasia, meclizine has been shown to promote longitudinal bone growth and suppress the short-statured phenotype in a dose-dependent manner by inhibiting FGFR3 signaling researchgate.netnih.gov. Specifically, doses of 1 and 2 mg/kg/day increased longitudinal bone length and ameliorated bone quality in these models researchgate.netnih.gov.
Furthermore, research indicates that meclizine can prevent ovariectomy-induced bone loss and inhibit osteoclastogenesis frontiersin.org. In ovariectomized mice, meclizine significantly attenuated trabecular bone loss, as evidenced by increased bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and connectivity density (Conn.D), alongside decreases in trabecular separation (Tb.Sp) and bone surface/bone volume (BS/BV) frontiersin.org. In vitro studies have shown that meclizine inhibits the formation of osteoclasts in a dose-dependent manner frontiersin.org. This inhibitory effect on osteoclastogenesis is partially mediated by its upregulation of the pregnane (B1235032) X receptor (PXR), for which meclizine is an agonist rndsystems.comfrontiersin.org.
Table 2: Meclizine's Effects in Skeletal System Research
| Condition/Model | Effect of Meclizine | Key Findings/Mechanism |
| Achondroplasia (mouse models) | Promotes longitudinal bone growth researchgate.netnih.gov | Inhibits FGFR3 signaling in chondrocytes researchgate.netliberty.edunih.gov; increases trabecular bone area researchgate.net |
| Ovariectomy-induced bone loss (mouse models) | Prevents bone loss, inhibits osteoclastogenesis frontiersin.org | Attenuates trabecular bone loss, inhibits osteoclast formation in a dose-dependent manner, partially by upregulating PXR frontiersin.org |
Achondroplasia Models (FGFR3 Signaling Inhibition)
Achondroplasia (ACH), a common skeletal dysplasia characterized by disproportionately short stature, results from activating mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene plos.orgresearchgate.netplos.orgplos.orgresearchgate.netoup.comnih.govplos.orgnih.gov. Preclinical research has identified meclizine dihydrochloride as an inhibitor of FGFR3 signaling in chondrocytes, a discovery made through a drug repositioning strategy plos.orgresearchgate.netplos.orgplos.orgresearchgate.netnih.govplos.org.
Meclizine attenuates the phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream component of FGFR3 signaling, without affecting MEK phosphorylation in FGF2-treated rat chondrosarcoma (RCS) cells plos.orgnih.govnih.govnih.govspandidos-publications.com. This suggests that meclizine may act by inhibiting phosphorylation at the MAPKKK level or upstream within the MAPK pathway oup.comnih.gov. Furthermore, meclizine has been shown to facilitate chondrocyte proliferation and mitigate the loss of extracellular matrix in FGF2-treated RCS cells plos.orgnih.gov. It also ameliorated the abnormally suppressed proliferation and differentiation of human chondrosarcoma cells (HCS-2/8) and ATDC5 chondrogenic cells expressing constitutively active FGFR3 mutants, such as K650E, K650M, and G380R plos.orgnih.gov. Comparatively, meclizine demonstrated similar efficacy to C-type natriuretic peptide (CNP) in attenuating abnormal FGFR3 signaling plos.orgnih.gov.
Longitudinal Bone Growth Promotion
Oral administration of meclizine dihydrochloride has been shown to promote longitudinal bone growth in a dose-dependent manner in mouse models of achondroplasia (Fgfr3^ach mice) plos.orgresearchgate.netplos.orgresearchgate.netoup.complos.orgspandidos-publications.com. Specifically, doses of 1 and 2 mg/kg/day led to increased longitudinal bone length, whereas a dose of 20 mg/kg/day did not yield a similar effect plos.orgplos.orgresearchgate.net. Long-term administration, such as 2 mg/kg/day for 5 days per week from 7 to 56 days of age, significantly improved the length of the body, cranium, and long bones in both male and female Fgfr3^ach mice oup.comnih.govresearchgate.net. Additionally, meclizine alleviated FGF2-mediated longitudinal growth inhibition of embryonic tibia in bone explant culture and even enhanced growth in the absence of FGF2 treatment plos.orgnih.gov. Histological analyses revealed that meclizine treatment restored the hypertrophic zone in the growth plate, indicating an upregulation of endochondral ossification oup.comnih.gov.
Table 1: Effect of Meclizine on Longitudinal Bone Length in Fgfr3^ach Mice
| Meclizine Dose (mg/kg/day) | Effect on Longitudinal Bone Length | Duration of Administration | Animal Model | Reference |
| 1, 2 | Increased (dose-dependent) | Not specified for 1, 2 mg/kg/day | Achondroplasia mouse model (Fgfr3^ach) | plos.orgplos.orgresearchgate.net |
| 20 | No effect | Not specified | Achondroplasia mouse model (Fgfr3^ach) | plos.orgplos.orgresearchgate.net |
| 2 | Significant improvement | 7 to 56 days, 5 days/week | Achondroplasia mouse model (Fgfr3^ach) | oup.comnih.govresearchgate.net |
Bone Quality Amelioration
Meclizine dihydrochloride has demonstrated the ability to ameliorate bone quality in achondroplasia mouse models plos.orgplos.org. Micro-computed tomography (micro-CT) analysis indicated that meclizine treatment improved kyphotic deformities and enhanced several trabecular parameters in the distal femur of Fgfr3^ach mice of both sexes. These parameters included bone mineral density (BMD), bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N) oup.comnih.govresearchgate.net.
Beyond achondroplasia, meclizine also showed a partial amelioration of bone mineralization and growth plate structure in a mouse model of X-linked hypophosphatemic rickets (XLH) nih.govspandidos-publications.com. Notably, it significantly improved cortical bone mineralization, leading to a 42% decrease in osteoid volume/bone volume (OV/BV) in the femur and a 26% decrease in the tibia of meclizine-treated Hyp mice compared to untreated controls nih.gov.
Table 2: Bone Quality Parameters Improved by Meclizine in Fgfr3^ach Mice
| Parameter | Improvement (Fgfr3^ach Mice) | Reference |
| Kyphotic Deformities | Ameliorated | oup.comnih.govresearchgate.net |
| Bone Mineral Density (BMD) | Improved | oup.comnih.govresearchgate.net |
| Bone Volume/Tissue Volume (BV/TV) | Improved | oup.comnih.govresearchgate.net |
| Trabecular Thickness (Tb.Th) | Improved | oup.comnih.govresearchgate.net |
| Trabecular Number (Tb.N) | Improved | oup.comnih.govresearchgate.net |
Prevention of Ovariectomy-Induced Bone Loss
Preclinical studies have shown that meclizine dihydrochloride can prevent ovariectomy (OVX)-induced bone loss in vivo researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.org. This protective effect is achieved primarily by repressing osteoclast activity researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. Meclizine also reduced serum levels of CTX-I and the RANK:OPG ratio, both of which are critical regulators of osteoclastogenesis nih.gov. This action is partially mediated by the upregulation of the Pregnane X receptor (PXR), for which meclizine acts as an agonist, demonstrating higher potency for human PXR than for rat PXR researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govbio-techne.comrndsystems.com.
Osteoclastogenesis Inhibition
Meclizine dihydrochloride effectively inhibits Receptor Activator of Nuclear Factor-kappaB Ligand (RANKL)-induced osteoclastogenesis in vitro in primary bone marrow-derived macrophages (BMMs) researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. This inhibition is dose-dependent, with concentrations ranging from 1 to 20 µM showing increasing effects nih.gov. At a concentration of 20 µM, no visible Tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells were observed, indicating a complete suppression of osteoclast formation nih.gov. The inhibitory effect of meclizine on osteoclastogenesis was partially abrogated by the knockdown of PXR with siRNA, underscoring the role of PXR in this process researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. Importantly, meclizine did not significantly affect the viability of BMMs at concentrations between 1 and 20 µM nih.gov.
Table 3: Effect of Meclizine on RANKL-Induced Osteoclast Formation in BMMs
| Meclizine Concentration (µM) | Effect on Osteoclast Formation (TRAP staining) | BMM Viability | Reference |
| 1 - 20 | Inhibited (dose-dependent) | No significant impact | nih.gov |
| 20 | No visible TRAP-positive multinucleated cells | No significant impact | nih.gov |
Osteoclast Function and Gene Expression Repression
Beyond inhibiting osteoclast formation, meclizine dihydrochloride has been shown to impair osteoclast function and actin ring formation nih.gov. At a molecular level, meclizine represses multiple signaling pathways downstream of RANKL, including NF-κB, Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38 (but not JNK), Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), and Activating Protein 1 (AP-1) researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govmdpi.com. Specifically, it attenuated RANKL-induced activation of c-Fos, NFATc1, NF-κB, and the MAPKs ERK and p38 researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. Furthermore, meclizine reduced the expression of several osteoclast-specific genes, including TRAP, Matrix metalloproteinase-9 (MMP9), Cathepsin K, and NFATc1 researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. These genes are crucial for the degradation of collagens in hard tissues by osteoclasts nih.gov.
Cardioprotective Research
Meclizine dihydrochloride has demonstrated significant cardioprotective effects in various preclinical models rochester.edunih.govresearchgate.netresearchgate.net. Its cardioprotective properties were initially identified in a "nutrient-sensitized" chemical screen designed to find compounds that attenuate mitochondrial respiration nih.govresearchgate.net. Pretreatment with meclizine dramatically reduced ischemic damage in both isolated cells and intact perfused hearts after simulated heart attack in rats rochester.edunih.govresearchgate.netresearchgate.net. A 20-minute pre-incubation with 1 µM meclizine provided cytoprotection in in vitro and ex vivo models of cardiac ischemia-reperfusion injury researchgate.net. This cytoprotective effect was observed to be dose-dependent and was not replicated by other antihistamines (such as pyrilamine (B1676287) and pheniramine) or antimuscarinic agents (like scopolamine (B1681570) and atropine), suggesting a mechanism independent of its H1-antihistamine or anticholinergic activity researchgate.net.
Meclizine inhibits mitochondrial respiration in intact cells, although it does not directly affect isolated mitochondria bio-techne.comrndsystems.comnih.gov. It attenuates mitochondrial respiration by directly inhibiting CTP:phosphoethanolamine cytidylyltransferase (PCYT2), an enzyme involved in the Kennedy pathway of phosphatidylethanolamine (B1630911) biosynthesis nih.gov. This inhibition of respiration leads to a shift in cellular energy metabolism from oxidative phosphorylation to glycolysis, a metabolic change believed to be cytoprotective in ischemic injury bio-techne.comrndsystems.comnih.govresearchgate.netresearchgate.net. Meclizine has also been shown to increase the level of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), which activates phosphofructokinase, a rate-determining enzyme of glycolysis researchgate.net. The (S)-enantiomer of meclizine has also demonstrated similar efficacy with an improved safety profile researchgate.net.
Table 4: Key Findings in Cardioprotective Research of Meclizine
| Research Area | Key Findings | Reference |
| Ischemic Damage | Dramatically reduced ischemic damage in isolated cells and intact perfused hearts after simulated heart attack. Provided dose-dependent cytoprotection in models of cardiac ischemia-reperfusion injury. | rochester.edunih.govresearchgate.netresearchgate.net |
| Mechanism of Action | Attenuates mitochondrial respiration by inhibiting PCYT2, leading to a metabolic shift from oxidative phosphorylation to glycolysis. Increases PFKFB3 levels, activating phosphofructokinase. Effect is independent of H1-antihistamine or anticholinergic activity. | bio-techne.comrndsystems.comnih.govresearchgate.netresearchgate.net |
Nephroprotective Research
Meclizine dihydrochloride has demonstrated significant nephroprotective properties, particularly in the context of ischemia-reperfusion injury (IRI) nih.govnih.govmedchemexpress.com. It was initially identified as a protective agent in a 'nutrient-sensitized' chemical screen nih.govnih.govchemicalbook.com. Preclinical studies in mice have shown that pretreatment with meclizine can protect the kidney against IRI nih.govnih.gov. For instance, administering 100 mg/kg of meclizine 17 or 24 hours prior to an ischemic event significantly reduced kidney injury and serum creatinine levels in mouse models nih.govnih.govmedchemexpress.com.
The protective mechanism of meclizine in renal IRI involves a metabolic shift within kidney cells nih.govnih.govresearchgate.net. It has been observed to reduce mitochondrial oxygen consumption and upregulate glycolysis nih.govnih.govmedchemexpress.comchemicalbook.com. Furthermore, meclizine directly inhibits the Kennedy pathway of phosphatidylethanolamine biosynthesis, leading to a rapid accumulation of phosphoethanolamine nih.govnih.gov. This accumulation of phosphoethanolamine has been shown to recapitulate meclizine-induced protection both in vitro and in vivo, highlighting its crucial role in the nephroprotective effect nih.govnih.gov. Beyond metabolic modulation, meclizine also mitigates inflammation, oxidative stress, mitochondrial fragmentation, and tubular injury in the kidney during IRI nih.govnih.gov. In in vitro experiments, meclizine preconditioned kidney tubular epithelial cells exhibited reduced lactate (B86563) dehydrogenase (LDH) and cytochrome c release when exposed to glycolysis and oxidative metabolism blockade, further underscoring its cellular protective effects nih.govnih.gov. It is important to note, however, that protective effects were predominantly observed with pretreatment, and meclizine did not appear to confer protection when administered after the onset of acute kidney injury researchgate.net.
Data Table 1: Effect of Meclizine Pretreatment on Serum Creatinine Levels in Mouse Kidney Ischemia-Reperfusion Injury (IRI)
| Group | Meclizine Pretreatment (mg/kg, hours before IRI) | Serum Creatinine at 24h Post-IRI (mg/dL) | n | P-value vs. Vehicle |
| Sham | N/A | 0.13 ± 0.06 | 3 | N/A |
| Vehicle | N/A | 1.59 ± 0.10 | 8 | N/A |
| Meclizine | 100 mg/kg, 17h | 0.89 ± 0.11 | 8 | < 0.001 |
| Meclizine | 100 mg/kg, 24h | Protection observed | - | - |
Note: Data extracted from nih.govnih.gov. Values are mean ± standard error of the mean.
Drug Repurposing Strategies and Rationale
Drug repurposing, also known as drug repositioning, is an increasingly attractive strategy in pharmaceutical development iqvia.com. This approach involves identifying new therapeutic uses for existing drugs that are already approved or have undergone clinical investigation for other indications iqvia.com. The rationale behind drug repurposing stems from its potential to significantly reduce the time and cost associated with traditional drug discovery, as much of the preclinical and early clinical safety data for the compounds are already available iqvia.comfrontiersin.org. Meclizine dihydrochloride has emerged as a prime candidate in several drug repurposing efforts due to its known safety profile and diverse pharmacological activities nih.govdroracle.airesearchgate.netplos.org.
One notable area of repurposing research for meclizine is in achondroplasia (ACH) , the most common form of short-limbed skeletal dysplasia caused by activating mutations in the fibroblast growth factor receptor 3 (FGFR3) gene researchgate.netplos.orgplos.org. Through drug repositioning strategies, meclizine hydrochloride was found to inhibit FGFR3 signaling in various chondrocytic cells researchgate.netplos.orgplos.org. Preclinical studies in mouse models of ACH demonstrated that oral administration of meclizine promoted longitudinal bone growth in a dose-dependent manner (e.g., 1 and 2 mg/kg/day), establishing a preclinical proof of concept for its application in ACH treatment researchgate.netplos.org. This led to phase 1a and 1b clinical trials in children with ACH to assess its pharmacokinetics and safety nih.govresearchgate.netplos.orgplos.org. These studies indicated that meclizine was well tolerated in ACH children, and simulations suggested that plasma concentrations reached a steady state approximately 10 days after the initial dose plos.orgplos.org.
Data Table 2: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia (ACH) after 14-day Repeated Oral Administration (12.5 mg/day)
| Parameter | Mean (95% Confidence Interval) | Units |
| Cmax | 167 (83–250) | ng/mL |
| Tmax | 3.7 (3.1–4.2) | hours |
| AUC(0-24h) | 1170 (765–1570) | ng·h/mL |
| t1/2 | 7.4 (6.7–8.0) | hours |
Note: Data extracted from plos.org. Cmax = maximum drug concentration, Tmax = time to peak drug concentration, AUC = area under the curve, t1/2 = terminal elimination half-life. Administered after meals for 14 days.
Beyond skeletal dysplasias, meclizine dihydrochloride exhibits neuroprotective properties and is being investigated for polyglutamine (polyQ) toxicity disorders such as Huntington's disease and Parkinson's disease medchemexpress.comchemicalbook.combio-techne.comtocris.com. Research indicates that meclizine inhibits rotenone-induced cell death in stem cell-derived dopaminergic neuronal cultures and confers neuroprotection in models of polyQ toxicity bio-techne.comtocris.com. Specifically, it was shown to significantly increase cell survival in STHdh cells (a Huntington's disease model) and suppress apoptosis, as evidenced by reduced caspase 3 and 7 cleavage medchemexpress.com. Furthermore, a single enantiomer, (S)-meclizine, is being explored as a promising drug candidate for chemical preconditioning against stroke ahajournals.org. This enantiomer demonstrates comparable potency to the racemate in shifting cellular metabolism from oxidative phosphorylation to glycolysis, while exhibiting less antihistamine activity and improved tolerability at higher doses ahajournals.org.
Other reported repurposing efforts include its potential as an anti-eczema treatment , where a meclizine ointment has shown promise and potential activity droracle.ai. In preliminary studies, meclizine gel also demonstrated a reduction in the inflammatory response in mouse ear models and a decrease in the severity score in a clinical trial for acne treatment researchgate.net.
Clinical Pharmacology and Special Population Considerations for Meclizine Dihydrochloride
Pharmacogenomics and Variability in Response
The pharmacokinetics of meclizine (B1204245) dihydrochloride (B599025) can exhibit considerable variability among individuals, partly influenced by genetic factors related to drug metabolism.
Impact of CYP2D6 Polymorphisms (Poor, Intermediate, Extensive, Ultrarapid Metabolizers)
In vitro metabolic studies have identified cytochrome P450 2D6 (CYP2D6) as the dominant hepatic enzyme responsible for the metabolism of meclizine nih.govnih.govdroracle.aidrugbank.comdrugs.comresearchgate.netnih.gov. Genetic polymorphisms in the CYP2D6 enzyme lead to various metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers nih.govnih.govdrugs.commedscape.comdurationhealth.compharmgkb.org. These phenotypic variations are understood to contribute significantly to the observed inter-individual variability in meclizine exposure nih.govdroracle.aidrugs.comresearchgate.netnih.govmedscape.compharmgkb.org. Given this genetic influence, clinicians are advised to monitor for potential adverse reactions and assess clinical effects when administering meclizine to patients exhibiting CYP2D6 polymorphisms drugs.compharmgkb.org.
Inter-Individual Variability in Exposure
Beyond genetic polymorphisms, other factors can contribute to inter-individual variability in meclizine exposure. Meclizine demonstrates low bioavailability, ranging from 22% to 32%, and its poor water solubility (0.1 mg/mL) contributes to a delayed onset of action wikipedia.org. These inherent physicochemical properties, alongside the primary metabolic pathway involving the polymorphic CYP2D6 enzyme, underpin the observed variations in systemic exposure among individuals wikipedia.orgresearchgate.netnih.gov.
Hepatic Impairment Considerations in Pharmacokinetics
Data on the effects of hepatic impairment on the pharmacokinetics of meclizine are limited nih.govnih.govdrugs.commedscape.comdurationhealth.com. However, as meclizine undergoes hepatic metabolism, there is a potential for increased systemic exposure of the drug in individuals with impaired liver function nih.govnih.govdrugs.comdurationhealth.com. Consequently, meclizine dihydrochloride should be administered with caution in patients with hepatic impairment nih.govnih.govdrugs.comdurationhealth.com.
Renal Impairment Considerations in Pharmacokinetics
Similar to hepatic impairment, there is limited specific pharmacokinetic data regarding the impact of renal impairment on meclizine nih.govnih.govdrugs.commedscape.comdurationhealth.com. The drug is primarily excreted as metabolites in the urine nih.govnih.govdrugbank.com. Therefore, a potential for accumulation of the drug or its metabolites exists in patients with reduced renal function nih.govnih.govdrugs.commedscape.comdurationhealth.com. Caution is advised when administering meclizine to these patients nih.govnih.govdrugs.comdurationhealth.com.
Pediatric Clinical Pharmacology
The safety and effectiveness of meclizine dihydrochloride in pediatric patients younger than 12 years of age have not been established nih.govdrugs.com. For children aged 12 years and older, dosing recommendations are generally similar to those for adults and adolescents nih.gov.
Pharmacokinetic Profiles in Children
While general pediatric data are scarce, a phase Ia study specifically investigated the pharmacokinetics of meclizine hydrochloride in children with achondroplasia. In this study, meclizine was found to be well tolerated nih.govresearchgate.net. The mean peak plasma concentration (Cmax) was generally reached between 1 and 3 hours post-oral administration nih.gov.
Table 1: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia (Fasted Condition) nih.gov
| Parameter | Once-a-Day Group (n=6) | Twice-a-Day Group (n=5) (Second Dose) |
| Mean Cmax (ng/mL) | 130 (Range: 61.1–231) | 149 (Range: 100–276) |
| Mean Tmax (hours) | 1.7 (Range: 1–3) | 13.6 (Range: 12–14, after first dose) |
| Mean AUC0-24h (ng·h/mL) | 761 (Range: 292–1650) | 2030 (Range: 1120–4670) |
| Mean Elimination Half-life (t1/2) (hours) | 8.5 (Range: 6.9–11.1) | 3.6 (Range: 3.0–4.6) |
Further research from this study indicated that plasma concentrations appeared to reach steady-state approximately 10 days after the initial dose for both once-a-day and twice-a-day administration regimens nih.govresearchgate.net. Additionally, meclizine exposure was observed to increase when taken with food; the AUC0-10h was 504 ng·h/mL in the fasted condition and 813 ng·h/mL in the fed condition nih.govresearchgate.net.
Safety and Tolerability in Pediatric Populations
The safety and efficacy of Meclizine dihydrochloride have not been established for children younger than 12 years of age, leading to its non-approval for this age group inceptapharma.comnih.govcontemporarypediatrics.combenhampharma.com. Pediatric patients are noted to exhibit particular sensitivity to anticholinergic agents, a class to which meclizine is pharmacologically related contemporarypediatrics.com.
Despite this, some regions have approved meclizine for over-the-counter (OTC) use in children for motion sickness prevention, such as in Japan, where 25 mg/day for children over 3 years old and 50 mg/day for those over 11 years old have been approved since 1988 nih.govresearchgate.net. However, contemporary safety data for repeated administration in children under current regulatory requirements are limited nih.govresearchgate.net. A Phase 1a clinical trial investigating the pharmacokinetics and safety of meclizine hydrochloride in children aged 5 to 10 years with achondroplasia demonstrated that the compound was generally well tolerated with no serious adverse events, despite higher drug exposure observed in children compared to adults nih.govresearchgate.netplos.org.
Geriatric Clinical Pharmacology
Older patients are more susceptible to adverse drug reactions due to factors like polytherapy, changes in body composition, and potential renal or liver impairment mdpi.com. However, a retrospective observational study examining emergency department return visits in geriatric patients diagnosed with peripheral vertigo or dizziness found no increased rate of return visits among those discharged with a meclizine prescription clinhypertensionjournal.com. This suggests that while caution is advised, meclizine can be managed in a geriatric population for specific indications without necessarily leading to higher rates of certain adverse outcomes clinhypertensionjournal.com.
Pregnancy and Lactation Considerations in Clinical Use
Meclizine dihydrochloride is classified as an FDA Pregnancy Category B drug inceptapharma.combenhampharma.comdrugs.com. Epidemiological studies involving pregnant women have not indicated an increased risk of fetal abnormalities associated with its administration during pregnancy drugs.com. Large-scale human studies have generally not demonstrated adverse fetal effects inceptapharma.combenhampharma.com. While some preclinical animal studies revealed cleft palates at doses significantly higher (25 to 50 times) than the human therapeutic dose, prospective clinical studies in humans have found no evidence of teratogenic risk nih.govdrugs.comglowm.com. Consequently, meclizine is considered a safe option and a first-line therapy for treating nausea during pregnancy wikipedia.orginceptapharma.comnih.govbenhampharma.com.
Regarding lactation, caution is advised as it is currently unknown whether meclizine is excreted into human breast milk inceptapharma.combenhampharma.comdrugs.comnih.gov. Large or prolonged doses of meclizine may potentially cause effects in the nursing infant or diminish milk supply, especially when co-administered with sympathomimetics or before lactation is firmly established drugs.comnih.gov. Although high injectable doses of antihistamines can decrease basal serum prolactin in non-lactating or early postpartum women, suckling-induced prolactin secretion is not affected by antihistamine pretreatment drugs.comnih.gov.
Comparative Clinical Efficacy Studies
Meclizine versus Dimenhydrinate (B1670652) (Dramamine)
Table 1: Comparative Efficacy and Characteristics of Meclizine and Dimenhydrinate
| Feature/Comparison | Meclizine | Dimenhydrinate | Source |
| Overall Motion Sickness Efficacy | Similarly effective as dimenhydrinate | Similarly effective as meclizine | droracle.ai |
| Gastrointestinal Symptoms (Motion Sickness) | Significantly lower scores | Higher scores | droracle.ai |
| Drowsiness (Motion Sickness) | Less drowsiness | More drowsiness | droracle.ai |
| Efficacy vs. Vertigo | May be more effective for some individuals | May be less effective against vertigo (though effective for motion sickness) | buzzrx.com |
| Duration of Action | Longer duration of action | Shorter duration of action | droracle.ai |
| Sedation Risk (General) | Lower risk of sedation | Higher risk of sedation | droracle.ai |
| Efficacy in a specific evaluation | Lower efficacy compared to dimenhydrinate (50 mg vs 50 mg) in one evaluation study | More effective than meclizine (50 mg vs 50 mg) in one evaluation study | uspharmacist.com |
Efficacy in Postoperative Nausea and Vomiting (PONV)
Specifically, the experimental group (meclizine + ondansetron) exhibited lower verbal numeric rating scale scores for nausea in the postanesthesia care unit (PACU) at 15 and 45 minutes following rescue treatment compared to the placebo group researchgate.net. Furthermore, the incidence of nausea after discharge was lower in the meclizine group (10%) versus the placebo group (29%), highlighting its prophylactic benefit researchgate.net. Meclizine is recognized as one of the conventional antiemetics recommended for managing PONV orpdl.org.
Efficacy in Emergency Contraceptive Pill-Induced Nausea/Vomiting
Meclizine dihydrochloride has proven effective in mitigating nausea and vomiting associated with the use of emergency contraceptive pills (ECPs), specifically the Yuzpe regimen inceptapharma.combenhampharma.comdroracle.airesearchgate.netnih.gov. A randomized trial involving 343 women demonstrated that pretreatment with 50 mg of meclizine one hour before the first dose of ECPs significantly reduced the incidence and severity of nausea and vomiting researchgate.netnih.gov.
The incidence of nausea in the meclizine pretreated group was 47%, which was notably lower than the 64% incidence observed in both the placebo and no-drug control groups researchgate.netnih.gov. Similarly, the severity of nausea and the incidence of vomiting were significantly reduced in the meclizine group researchgate.netnih.gov. While effective in reducing nausea and vomiting, the trial also reported an increased incidence of drowsiness in the meclizine pretreated group (31%) compared to the placebo (13%) and no-pretreatment (16%) groups researchgate.netnih.gov. Despite this, meclizine has been shown to reduce the risk of nausea by 27% and vomiting by 64% when taken an hour before combined ECPs researchgate.net.
Table 2: Efficacy of Meclizine in Preventing ECP-Induced Nausea/Vomiting
| Outcome | Meclizine Pretreatment (50 mg) | Placebo/No Drug Group | Statistical Significance (P-value) | Source |
| Incidence of Nausea | 47% | 64% | < 0.01 | researchgate.netnih.gov |
| Severity of Nausea | Significantly lower | Higher | Not specified, but significant | researchgate.netnih.gov |
| Incidence of Vomiting | Significantly lower | Higher | Not specified, but significant | researchgate.netnih.gov |
| Incidence of Drowsiness | 31% | 13-16% | < 0.01 | researchgate.netnih.gov |
Drug Interaction Mechanisms of Meclizine Dihydrochloride
Interactions with CYP2D6 Inhibitors
The metabolism of meclizine (B1204245) is primarily carried out by the cytochrome P450 enzyme CYP2D6. nih.govrxlist.com Consequently, the co-administration of meclizine with drugs that inhibit this enzyme can lead to a significant drug-drug interaction. nih.gov Inhibition of CYP2D6 can decrease the metabolism of meclizine, resulting in higher plasma concentrations of the drug. unboundmedicine.comanewhealthrx.com This elevated exposure may, in turn, increase the risk and severity of meclizine-related side effects. unboundmedicine.comsinglecare.com
The genetic makeup of an individual can also influence the metabolism of meclizine, as the CYP2D6 enzyme is known for genetic polymorphism. This can result in different metabolic rates among the population, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. unboundmedicine.comnih.gov Patients who are poor metabolizers or those taking potent CYP2D6 inhibitors may experience significantly increased meclizine concentrations. unboundmedicine.com
Clinical monitoring is therefore recommended when meclizine is used concurrently with CYP2D6 inhibitors. nih.gov Examples of drugs that are known to inhibit CYP2D6 and may interact with meclizine are listed below.
Table 1: Examples of CYP2D6 Inhibitors
| Drug Class | Examples |
|---|---|
| Antidepressants | Bupropion, Fluoxetine, Paroxetine singlecare.comoptum.com |
| Antipsychotics | Olanzapine, Risperidone singlecare.com |
| Beta Blockers | Carvedilol, Atenolol singlecare.com |
Interactions with Anticholinergic Drugs
Meclizine itself possesses central anticholinergic properties. unboundmedicine.comdrugs.com When taken with other medications that also have anticholinergic effects, an additive or synergistic effect can occur. unboundmedicine.comnih.gov This potentiation can lead to an increased incidence and severity of anticholinergic side effects. goodrx.com These effects can include dry mouth, blurred vision, constipation, urinary retention, and confusion. goodrx.comdroracle.ai
Elderly patients are particularly susceptible to the anticholinergic effects of medications, which can lead to an increased risk of falls, delirium, and dementia. unboundmedicine.comdrugs.com Therefore, caution is advised when meclizine is administered to patients already receiving drugs with anticholinergic activity. drugs.com
Table 2: Drugs with Anticholinergic Properties
| Drug Class | Examples |
|---|---|
| Antihistamines | Diphenhydramine, Doxylamine drugs.com |
| Antidepressants | Amitriptyline, Imipramine unboundmedicine.comsinglecare.com |
| Antipsychotics | Haloperidol, Phenothiazines unboundmedicine.com |
| Antiparkinson Agents | Benztropine medscape.com |
| Genitourinary Agents | Oxybutynin, Scopolamine (B1681570) goodrx.com |
| Antiarrhythmics | Disopyramide, Quinidine unboundmedicine.com |
Interactions with Central Nervous System Depressants
As a first-generation antihistamine, meclizine readily crosses the blood-brain barrier and can cause significant CNS depression, leading to effects such as drowsiness, dizziness, and impaired cognitive and motor skills. singlecare.comdroracle.ai When meclizine is taken concurrently with other CNS depressants, these effects can be additive, leading to enhanced sedation and a greater risk of performance impairment. unboundmedicine.comrxlist.commayoclinic.org This can be particularly hazardous when performing tasks that require mental alertness, such as driving or operating machinery. droracle.aidrugs.com
The consumption of alcohol while taking meclizine can significantly potentiate the CNS depressant effects of the drug. medicalnewstoday.comwellrx.com This combination can lead to increased drowsiness, dizziness, and impaired coordination. drugs.commedindia.netdrugs.com It is strongly advised to avoid or limit alcohol intake during treatment with meclizine to prevent these additive effects, which can compromise patient safety. medicalnewstoday.comwellrx.com
Opioid analgesics are potent CNS depressants. goodrx.com Co-administration with meclizine can result in additive sedative effects and may increase the risk of side effects such as dizziness, drowsiness, confusion, and difficulty concentrating. unboundmedicine.comoptum.comdrugs.com In more severe cases, this combination could lead to respiratory depression. goodrx.comdrugs.com Caution and close monitoring are necessary if these agents are used together. drugs.com
Table 3: Examples of Opioid Analgesics
| Drug |
|---|
| Morphine optum.comgoodrx.com |
| Oxycodone optum.comgoodrx.com |
| Tramadol drugs.com |
This class of drugs, which includes benzodiazepines and barbiturates, is used to treat anxiety and insomnia. singlecare.comgoodrx.com Combining sedative/hypnotics with meclizine can amplify their CNS depressant effects, leading to increased sedation, drowsiness, and impaired cognitive and motor functions. unboundmedicine.comsinglecare.comoptum.com This interaction can increase the risk of falls and accidents. goodrx.com
Table 4: Examples of Sedative/Hypnotics
| Sub-Class | Examples |
|---|---|
| Benzodiazepines | Alprazolam, Diazepam, Lorazepam singlecare.comoptum.comgoodrx.com |
| Barbiturates | Phenobarbital, Secobarbital singlecare.com |
Concurrent use of meclizine with other first-generation antihistamines can lead to an intensification of CNS depressant and anticholinergic side effects. unboundmedicine.comsinglecare.com This is because they share similar pharmacological properties. goodrx.com The additive effects can result in excessive drowsiness, dizziness, confusion, and dry mouth. singlecare.comgoodrx.com
Table 5: Examples of Other First-Generation Antihistamines
| Drug |
|---|
| Diphenhydramine singlecare.comgoodrx.com |
| Chlorpheniramine singlecare.com |
| Doxylamine goodrx.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alcohol |
| Alprazolam |
| Amiodarone |
| Amitriptyline |
| Atenolol |
| Atropine |
| Benztropine |
| Bupropion |
| Carvedilol |
| Chlorpheniramine |
| Diazepam |
| Diphenhydramine |
| Disopyramide |
| Doxylamine |
| Eszopiclone |
| Fluoxetine |
| Haloperidol |
| Hydrocodone |
| Hydroxyzine (B1673990) |
| Imipramine |
| Lorazepam |
| Meclizine dihydrochloride (B599025) |
| Morphine |
| Olanzapine |
| Oxybutynin |
| Oxycodone |
| Paroxetine |
| Phenobarbital |
| Quinidine |
| Risperidone |
| Scopolamine |
| Secobarbital |
| Tramadol |
| Zaleplon |
Pharmacodynamic Synergism and Antagonism with Co-administered Agents
Meclizine dihydrochloride, a first-generation antihistamine, possesses both central nervous system (CNS) depressant and anticholinergic properties. nih.govdrugbank.com These intrinsic characteristics are the primary drivers of its pharmacodynamic interactions with other medications, which can lead to either a synergistic (additive) enhancement of effects or an antagonistic reduction in efficacy.
The co-administration of meclizine with other CNS depressants results in a pharmacodynamic synergism, leading to an amplified level of sedation and impairment of cognitive and motor skills. medicalnewstoday.comgoodrx.comdrugs.com This additive effect stems from the combined impact of both drugs on the central nervous system. Similarly, when taken with other drugs that have anticholinergic properties, meclizine can lead to an increase in side effects such as dry mouth, blurred vision, and urinary retention. nih.govdrugs.com
Conversely, a pharmacodynamic antagonism can occur when meclizine is co-administered with substances that counteract its effects. A notable example is the interaction with secretin, where meclizine can diminish its therapeutic efficacy.
Synergistic Interactions with CNS Depressants
The concurrent use of meclizine with a variety of CNS depressants can potentiate the effects of both agents, leading to increased drowsiness, dizziness, confusion, and impaired coordination. drugs.comdrugs.com In more severe instances, this can result in significantly slowed breathing and thinking. medicalnewstoday.com Caution is particularly advised in elderly patients, who may be more susceptible to these additive effects. drugs.com
| Interacting Drug Class | Specific Examples | Observed Synergistic Effects |
|---|---|---|
| Alcohol (Ethanol) | - | Increased drowsiness and dizziness. drugs.comdrugs.com Impaired mental alertness. drugs.com |
| Benzodiazepines | Lorazepam, Clonazepam, Alprazolam, Diazepam | Increased risk of sedation, slowed breathing, and impaired thinking. medicalnewstoday.comdrugs.comdrugs.com May also intensify headache and vomiting. goodrx.com |
| Opioids | Hydrocodone, Oxycodone, Morphine | Enhanced sedative effects, leading to increased drowsiness, dizziness, and poor coordination. goodrx.com Potential for slowed breathing. goodrx.com |
| Other First-Generation Antihistamines | Diphenhydramine, Chlorpheniramine, Hydroxyzine | Additive CNS and respiratory depression. walrus.com Increased drowsiness, dizziness, confusion, blurred vision, and dry mouth. goodrx.comdrugs.com |
| Sedative-Hypnotics | Zolpidem, Eszopiclone, Zaleplon | Increased sedation and impairment of cognitive and motor functions. medicalnewstoday.com |
| Tricyclic Antidepressants | Amitriptyline, Imipramine | Increased risk of drowsiness and dizziness. drugs.com |
| Antipsychotics | Haloperidol, Olanzapine, Quetiapine (B1663577), Risperidone | Increased sedative effects, including drowsiness, slowed breathing, and difficulty thinking. medicalnewstoday.com |
| Skeletal Muscle Relaxants | Cyclobenzaprine, Orphenadrine, Baclofen, Methocarbamol | Increased risk of sedative effects such as drowsiness, slowed breathing, and impaired thinking. medicalnewstoday.com |
Synergistic Interactions with Anticholinergic Agents
Meclizine's inherent anticholinergic activity can be amplified when used concurrently with other drugs possessing similar properties. nih.gov This can lead to an accumulation of anticholinergic side effects, which can range from mild discomfort to more serious complications, particularly in older adults. nih.govdrugs.com
| Interacting Drug Class | Specific Examples | Observed Synergistic Effects |
|---|---|---|
| Tricyclic Antidepressants | Amitriptyline | Increased risk of drowsiness, blurred vision, dry mouth, heat intolerance, flushing, decreased sweating, difficulty urinating, abdominal cramping, constipation, irregular heartbeat, confusion, and memory problems. drugs.com |
| Other First-Generation Antihistamines | Diphenhydramine | Additive anticholinergic effects leading to increased drowsiness, blurred vision, dry mouth, and heat intolerance. drugs.com |
| Antispasmodics | - | Potential for additive anticholinergic side effects. drugs.com |
| Some Antipsychotics (Neuroleptics) | - | May contribute to an overall increase in anticholinergic burden. drugs.com |
Antagonistic Interactions
Pharmacodynamic antagonism with meclizine is less commonly documented but is important to consider. This type of interaction occurs when meclizine interferes with the mechanism of action of another drug, reducing its intended therapeutic effect.
| Interacting Agent | Mechanism of Antagonism | Observed Effect |
|---|---|---|
| Secretin | The anticholinergic properties of meclizine may interfere with the physiological response to secretin stimulation testing. | Decreased therapeutic efficacy of secretin. A hyporesponse to stimulation testing may occur. |
Toxicological and Safety Pharmacology Studies of Meclizine Dihydrochloride
Preclinical Safety Assessment
The preclinical safety assessment of meclizine (B1204245) dihydrochloride (B599025) has been established through various toxicological studies, primarily focusing on acute toxicity and identifying the lowest dose at which toxicity is observed.
Acute Toxicity Studies (LD50)
Acute toxicity studies, which determine the median lethal dose (LD50) of a substance, have been conducted for meclizine dihydrochloride in animal models. The LD50 is the dose required to be fatal to 50% of a tested population. For meclizine dihydrochloride, these studies have primarily utilized mice and rats, with administration through oral and intraperitoneal routes.
The oral LD50 in mice has been reported as 1600 mg/kg. drugbank.comcaymanchem.comspectrumchemical.comamazonaws.comspectrumchemical.com When administered intraperitoneally to mice, the LD50 is 625 mg/kg. drugbank.comcaymanchem.comamazonaws.comsevron.co.uk In rats, an oral LD50 has also been reported as 1600 mg/kg. spectrumchemical.com
Table 1: Acute Toxicity of Meclizine Dihydrochloride (LD50)
| Species | Route of Administration | LD50 Value |
|---|---|---|
| Mouse | Oral | 1600 mg/kg drugbank.comcaymanchem.comspectrumchemical.comamazonaws.comspectrumchemical.com |
| Mouse | Intraperitoneal | 625 mg/kg drugbank.comcaymanchem.comamazonaws.comsevron.co.uk |
| Rat | Oral | 1600 mg/kg spectrumchemical.com |
Lowest Published Toxic Dose (TDLo)
The Lowest Published Toxic Dose (TDLo) represents the lowest dosage known to produce any signs of toxicity in a specific animal species. For meclizine dihydrochloride, the TDLo has been identified in rats. Via the oral route, the TDLo in rats is 800 mg/kg. drugbank.comcaymanchem.comamazonaws.comchemsrc.commedicinesfaq.com
Table 2: Lowest Published Toxic Dose (TDLo) of Meclizine Dihydrochloride
| Species | Route of Administration | TDLo Value |
|---|---|---|
| Rat | Oral | 800 mg/kg drugbank.comcaymanchem.comamazonaws.comchemsrc.commedicinesfaq.com |
Mechanisms of Adverse Effects
The adverse effects associated with meclizine dihydrochloride are primarily linked to its pharmacological actions on the central nervous system and its anticholinergic properties.
Central Nervous System Depression and Sedation
Meclizine is a first-generation antihistamine that readily crosses the blood-brain barrier. drugbank.com Its primary mechanism of action involves antagonizing H1 receptors in the brain, which leads to central nervous system (CNS) depression. drugbank.comnih.govnih.gov This depression manifests as drowsiness and sedation, which are the most common side effects of the drug. sevron.co.ukfda.gov Patients are often cautioned about these effects, particularly when operating machinery or driving. fda.govfda.gov The sedative effects can be potentiated by concurrent use of other CNS depressants, such as alcohol or tranquilizers. fda.gov
Anticholinergic Side Effects (e.g., Dry Mouth, Blurred Vision, Urinary Retention)
In addition to its antihistaminic activity, meclizine also possesses anticholinergic properties, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors. sevron.co.uknih.govfda.gov This action is responsible for a range of side effects. The most frequent anticholinergic side effect is dry mouth. sevron.co.ukfda.gov Less commonly, blurred vision can occur. fda.gov Due to its potential to reduce bladder contractility, meclizine should be used with caution in individuals with an enlarged prostate gland, as it can lead to urinary retention. fda.govfda.gov Similarly, its use requires caution in patients with glaucoma. fda.govfda.gov
Allergic Reactions and Hypersensitivity
While meclizine is an antihistamine used to manage allergic conditions, it can, in rare instances, cause allergic reactions itself. wikipedia.org Hypersensitivity reactions to meclizine or any of the inactive ingredients in its formulation are a contraindication for its use. fda.gov Anaphylactic reactions, though rare, have been reported. fda.gov
Gastrointestinal Effects (e.g., Reduced GI Motility, Ileus)
Meclizine dihydrochloride possesses central anticholinergic properties. nih.gov These anticholinergic effects can lead to a reduction in gastrointestinal tone and motility. nih.gov This action can potentially worsen conditions such as paralytic ileus and pyloro-duodenal gastrointestinal obstruction. nih.govpdr.net The decrease in gastrointestinal motility caused by meclizine can also interfere with the effectiveness of GI motility modifiers like cisapride (B12094) and metoclopramide. vin.com Furthermore, this effect may increase the absorption of other drugs, such as digoxin, by slowing their transit through the gastrointestinal tract. pdr.net
Hyperexcitability in Pediatric Populations
The safety and efficacy of meclizine have not been established in children under 12 years of age, and its use in this population is not recommended by manufacturers. medcentral.comfda.govnafdac.gov.ngdroracle.ai While drowsiness is a common central nervous system (CNS) effect in adults, children may react differently. drugbank.com In pediatric populations, meclizine overdose may lead to CNS stimulation, characterized by hyperexcitability, hallucinations, and convulsions. drugbank.combiopharmabd.com Moderate overdose can cause a state of hyperexcitability that alternates with drowsiness. biopharmabd.com
Reproductive and Developmental Toxicology
The reproductive and developmental toxicology of meclizine has been evaluated in both animal and human studies, with differing results.
Animal Studies Reproduction studies in rats have demonstrated that meclizine can be teratogenic at high doses. pfizer.com Specifically, oral administration of meclizine to pregnant rats during the period of organogenesis resulted in a high incidence of fetal malformations, particularly cleft palate, at doses 25 to 50 times the human dose. fda.govnafdac.gov.ng A published study noted these effects at doses as low as 25 mg/kg, which is approximately twice the maximum recommended human dose based on body surface area. fda.gov However, studies in rabbits did not show teratogenic effects. pfizer.com Animal studies to specifically assess the effects of meclizine on fertility and early embryonic development have not been conducted. fda.gov
A study in female albino Wistar rats investigated the effects of a meclizine and caffeine (B1668208) combination. The high-dose group (meclizine 370 mg/kg and caffeine 300 mg/kg) was discontinued (B1498344) due to severe maternal toxicity. nih.govniscpr.res.in The middle dose showed significant anti-fertility activity. nih.govniscpr.res.in In the embryotoxicity phase of the study, significant reductions in fetal body weight, length, and body mass index were observed. nih.gov
Table 1: Effects of Meclizine and Caffeine Combination on Embryotoxicity in Rats
| Parameter | Low Dose (Meclizine 3.7 mg/kg + Caffeine 3 mg/kg) | Middle Dose (Meclizine 37 mg/kg + Caffeine 30 mg/kg) | Finding |
| Fetal Body Weight | Not significantly affected | Significant reduction | nih.gov |
| Fetal Body Length | Not significantly affected | Significant reduction | nih.gov |
| Fetal Body Mass Index | Not significantly affected | Significant reduction | nih.gov |
| Dam Body Weight Gain (GD 14) | Not significantly affected | Significant reduction | nih.gov |
| Absolute Spleen Weight | Significant reduction | Significant reduction | nih.gov |
| Relative Spleen Weight | Significant reduction | Significant reduction | nih.gov |
| Absolute Kidney Weight | Not significantly affected | Significant reduction | nih.gov |
| Congenital Anomalies (External/Internal) | No significant increase | No significant increase | nih.gov |
Source: Adapted from Sandeep M, et al., Indian J Exp Biol, 2014. nih.gov
Advanced Research Methodologies and Future Directions for Meclizine Dihydrochloride
Structural Biology Techniques
A thorough understanding of a drug's three-dimensional structure is fundamental to elucidating its mechanism of action and for the rational design of new, more effective therapeutics. For many years, the crystal structure of meclizine (B1204245) remained elusive. nih.gov
Microcrystal Electron Diffraction (MicroED) for Crystal Structure Elucidation
For over seven decades, the precise crystal structure of meclizine dihydrochloride (B599025) was unknown, as traditional methods like single-crystal X-ray diffraction (SC-XRD) proved unsuccessful. nih.gov The advent of Microcrystal Electron Diffraction (MicroED) has been a revolutionary step forward. This technique can analyze nanocrystals that are a billionth of the size required for SC-XRD, directly from what appears to be amorphous powder. nih.gov
Using MicroED, researchers have successfully determined the 3D crystal structure of meclizine dihydrochloride. nih.govbiorxiv.org The analysis revealed that the unit cell contains two racemic enantiomers (R/S) that are packed in repetitive double layers within the crystal lattice. nih.govbiorxiv.org This packing is stabilized by strong N-H···Cl- hydrogen bonds and weaker interactions, including C-H···Cl- and pi-stacking. nih.govbiorxiv.org The structure was resolved to a resolution of 0.96 Å and belongs to the centrosymmetric monoclinic space group P21/c. nih.gov
Molecular Docking for Protein-Drug Interaction Analysis
In conjunction with MicroED, molecular docking simulations have been instrumental in understanding how meclizine interacts with its primary target, the histamine (B1213489) H1 receptor. nih.govbiorxiv.org These computational studies have revealed the binding mechanism of meclizine to the receptor. nih.gov
By comparing the docking complexes of the histamine H1 receptor with both meclizine and the second-generation antihistamine levocetirizine (B1674955), conserved binding sites have been identified. nih.govnih.gov This comparative analysis provides valuable insights for precision drug design and optimization, highlighting how structural determination and computational modeling work in tandem to advance our understanding of drug-protein interactions. nih.gov
In Vitro and In Vivo Pharmacological Models
To explore the broader therapeutic potential of meclizine dihydrochloride beyond its antiemetic properties, a variety of sophisticated in vitro and in vivo models are being utilized.
Cell-Based Assays
Cell-based assays are crucial for dissecting the molecular mechanisms of drug action in a controlled environment. Several cell lines have been employed in meclizine research:
HepG2 Cells: Human hepatoma (HepG2) cells have been used to investigate the effects of meclizine on the human pregnane (B1235032) X receptor (hPXR) and constitutive androstane (B1237026) receptor (hCAR). selleckchem.comnih.gov Studies have shown that meclizine acts as an agonist for hPXR, increasing the expression of its target gene, CYP3A4. nih.gov In PXR-transfected HepG2 cells, meclizine demonstrated a greater activation of hPXR compared to the rat PXR. nih.gov Conversely, it has been shown to suppress hCAR transactivation. selleckchem.com
SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases. Research has demonstrated that meclizine can protect these cells from 6-hydroxydopamine (6-OHDA)-induced apoptosis and cell death, a model for Parkinson's disease. nih.govresearchgate.net Meclizine was found to enhance glycolysis and increase mitochondrial hyperpolarization, contributing to its neuroprotective effects. nih.govresearchgate.net It was also identified as a hit compound in a screen for inhibitors of tau aggregation induced by Alzheimer's disease seeds in SH-SY5Y cells. frontiersin.org
Bone Marrow-Derived Macrophages (BMDMs): The potential of meclizine to modulate the immune response is being explored using models like bone marrow-derived macrophages. These cells are used to study the bioenergetic reprogramming of macrophages in the context of infectious diseases. biorxiv.org
HEK293MSR Cells: While specific data for HEK293MSR cells in meclizine research is not detailed in the provided context, HEK293 cells are commonly used for receptor binding and functional assays, such as studying H1 receptor antagonism.
Animal Models
Animal models are indispensable for evaluating the physiological and therapeutic effects of drugs in a whole-organism context.
Mouse Models of Achondroplasia: Achondroplasia is a form of dwarfism caused by gain-of-function mutations in the fibroblast growth factor receptor 3 (FGFR3) gene. nih.gov Meclizine has been identified as an inhibitor of FGFR3 signaling. nih.govresearchgate.net In Fgfr3ach mouse models of achondroplasia, long-term oral administration of meclizine has been shown to improve survival rates, reduce spinal canal stenosis, and promote the growth of long bones, the cranium, and the spinal canal. nih.govplos.orgnih.gov Histological analysis revealed a restoration of the hypertrophic zone in the growth plate, indicating an upregulation of endochondral ossification. nih.gov
Ischemic Stroke Models: Meclizine has demonstrated neuroprotective effects in models of ischemic stroke. nih.gov It has been shown to reduce infarct volume and improve outcomes in the filament middle cerebral artery occlusion (MCAO) model in mice. nih.gov The mechanism is believed to involve a shift in energy metabolism towards glycolysis, as evidenced by increased brain glucose uptake observed via 18F-FDG PET imaging. nih.gov
Polyglutamine (PolyQ) Toxicity Models: Huntington's disease is a neurodegenerative disorder caused by a polyglutamine expansion. nih.gov Meclizine has been shown to suppress apoptotic cell death in a murine cellular model of polyQ toxicity. nih.govbiocrick.com This protective effect extends to neuronal dystrophy and cell death in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity. nih.govbiocrick.com The mechanism is linked to its ability to suppress mitochondrial respiration. nih.govbiocrick.com
Human Hepatic Microsomes and Recombinant CYP Enzymes
Understanding the metabolic fate of a drug is critical for predicting its efficacy and potential for drug-drug interactions. In vitro studies using human hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes have been conducted to elucidate the metabolism of meclizine. nih.govdrugs.comnih.govprescriberpoint.compharmgkb.orgfda.report
These studies have identified CYP2D6 as the dominant enzyme responsible for the metabolism of meclizine. nih.govdrugs.comnih.govprescriberpoint.compharmgkb.orgfda.report This finding is significant because the gene for CYP2D6 is polymorphic, leading to different metabolizer phenotypes (extensive, poor, intermediate, and ultrarapid) in the population. nih.govnih.govprescriberpoint.com This genetic variability can contribute to large inter-individual differences in meclizine exposure and response. nih.govnih.govprescriberpoint.com
Interactive Data Table: In Vitro and In Vivo Models for Meclizine Dihydrochloride Research
| Model Type | Specific Model | Key Research Findings | References |
| Cell-Based Assays | HepG2 | Meclizine activates hPXR and suppresses hCAR transactivation. | selleckchem.comnih.gov |
| SH-SY5Y | Neuroprotective against 6-OHDA-induced apoptosis; inhibits tau aggregation. | nih.govresearchgate.netfrontiersin.org | |
| Bone Marrow-Derived Macrophages | Used to study bioenergetic reprogramming in immune cells. | biorxiv.org | |
| Animal Models | Mouse Model of Achondroplasia (Fgfr3ach) | Improves bone growth and spinal canal stenosis by inhibiting FGFR3 signaling. | nih.govplos.orgnih.gov |
| Ischemic Stroke Model (MCAO) | Reduces infarct volume and improves outcomes by shifting metabolism to glycolysis. | nih.gov | |
| Polyglutamine Toxicity Models (mouse, C. elegans, Drosophila) | Suppresses apoptosis and neuronal dystrophy by inhibiting mitochondrial respiration. | nih.govbiocrick.com | |
| Metabolism Studies | Human Hepatic Microsomes & Recombinant CYP Enzymes | CYP2D6 is the primary enzyme for meclizine metabolism. | nih.govdrugs.comnih.govprescriberpoint.compharmgkb.orgfda.report |
Computational Pharmacology and Cheminformatics
Computational pharmacology and cheminformatics are pivotal in modern drug discovery and development, offering insights into drug-receptor interactions and predicting the influence of genetic variations on drug response. For Meclizine dihydrochloride, these methodologies have been instrumental in elucidating its mechanism of action and exploring its therapeutic potential beyond its traditional use.
Molecular Modeling for Drug Interactions
For many years, despite its widespread clinical use, the precise crystal structure of meclizine and the specifics of its interaction with its primary target, the histamine H1 receptor, remained unknown. nih.gov Recent advancements, particularly the use of microcrystal electron diffraction (MicroED), have successfully determined the three-dimensional structure of meclizine dihydrochloride. nih.govnih.govbiorxiv.org This breakthrough has enabled detailed molecular docking studies to investigate its binding mechanism. nih.govnih.gov
Molecular docking simulations have revealed the binding mode of meclizine within the histamine H1 receptor. nih.govnih.gov These models show that the binding is stabilized by multiple types of interactions, including strong N-H···Cl⁻ hydrogen bonds and weaker interactions such as C-H···Cl⁻ and pi-stacking. nih.govnih.govresearchgate.net The docking analysis identified key amino acid residues within the receptor that are crucial for binding. researchgate.net A comparative docking study between the histamine H1 receptor and meclizine, as well as the second-generation antihistamine levocetirizine, identified conserved binding sites, providing a deeper understanding of the structure-activity relationships within this class of drugs. nih.govnih.govbiorxiv.orgresearchgate.net These computational studies have not only clarified the antihistamine mechanism of meclizine but also highlighted conformational changes that occur as the drug moves from its formulated state to its biologically active, receptor-bound state. nih.gov
Table 1: Key Interactions in Meclizine-Histamine H1 Receptor Binding
| Interaction Type | Description | Source(s) |
|---|---|---|
| Hydrogen Bonding | Strong N-H···Cl⁻ hydrogen bonds are critical for stabilizing the complex. | nih.govnih.govresearchgate.net |
| Pi-Stacking | Pi-pi stacking interactions contribute to the binding affinity. | nih.govnih.govresearchgate.net |
| Weak Interactions | Weaker C-H···Cl⁻ hydrogen bonds also play a role in the overall binding. | nih.govnih.govresearchgate.net |
| Conserved Residues | Docking studies identified conserved binding site residues when compared with other antihistamines like levocetirizine. | nih.govnih.govresearchgate.net |
Predictive Models for Impact of Genetic Polymorphisms on Pharmacokinetics and Pharmacodynamics
The metabolism of meclizine is significantly influenced by genetic factors, primarily related to the cytochrome P450 enzyme system. In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified CYP2D6 as the principal enzyme responsible for meclizine metabolism. researchgate.netnih.gov The gene encoding CYP2D6 is highly polymorphic, leading to considerable inter-individual variability in enzyme activity. gene2rx.compharmgkb.org
This genetic variation results in distinct metabolizer phenotypes:
Ultrarapid Metabolizers (UMs): Individuals who metabolize meclizine very quickly.
Extensive (Normal) Metabolizers (EMs): Individuals with normal metabolic rates.
Intermediate Metabolizers (IMs): Individuals with reduced metabolic capacity.
Poor Metabolizers (PMs): Individuals with significantly reduced or no enzyme activity. gene2rx.comaafp.org
These differences in metabolic rate directly impact the systemic exposure to meclizine. gene2rx.comaafp.orgfda.gov Predictive models suggest that poor metabolizers may have significantly increased plasma concentrations of the drug, which could heighten the risk of adverse effects. gene2rx.com Conversely, ultrarapid metabolizers might clear the drug so quickly that its therapeutic efficacy is reduced. gene2rx.com The U.S. Food and Drug Administration (FDA) acknowledges these pharmacogenetic associations and recommends monitoring for both adverse reactions and clinical effects when administering meclizine to patients with known CYP2D6 polymorphisms. pharmgkb.orgfda.gov This highlights the potential for using genetic information to personalize meclizine therapy. nih.gov
Table 2: Predicted Impact of CYP2D6 Phenotype on Meclizine Pharmacokinetics
| CYP2D6 Phenotype | Effect on Meclizine Blood Levels | Potential Clinical Consequence | Source(s) |
|---|---|---|---|
| Ultrarapid Metabolizer | Potentially reduced concentrations | May experience reduced efficacy | gene2rx.compharmgkb.orgaafp.org |
| Extensive (Normal) Metabolizer | Normal concentrations | Standard response expected | gene2rx.compharmgkb.orgaafp.org |
| Intermediate Metabolizer | Potentially increased concentrations | Increased monitoring may be needed | gene2rx.compharmgkb.orgaafp.org |
| Poor Metabolizer | Significantly increased concentrations | Higher risk of adverse effects | gene2rx.compharmgkb.orgaafp.org |
Translational Research Strategies
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For meclizine, these strategies have been crucial in identifying and advancing new therapeutic uses.
Drug Repurposing Methodologies
Drug repurposing, or repositioning, is a strategy to find new uses for existing, approved drugs. This approach can significantly reduce the time and cost of drug development. Meclizine has been the subject of several drug repurposing efforts, driven by both computational and experimental methodologies.
One notable example is the investigation of meclizine for achondroplasia, a common form of dwarfism caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. nih.govresearchgate.netplos.org Using a drug repositioning strategy that likely involved screening libraries of existing drugs, researchers discovered that meclizine could inhibit FGFR3 signaling in chondrocytes. researchgate.netplos.orgresearchgate.net This initial finding was then validated in a mouse model of achondroplasia, where oral administration of meclizine promoted bone growth. nih.govplos.orgresearchgate.net
Meclizine has also been identified as a candidate for repurposing in other areas through various screening methods. It was selected from a list of histamine receptor antagonists for further evaluation in the context of COVID-19 based on assessments of its efficacy and safety profile. mdpi.com Furthermore, computational studies have explored its potential as an antihyperlipidemic agent due to structural similarities with fenofibrate. researchgate.net Machine learning-based strategies have also identified meclizine as a potential candidate for treating idiopathic pulmonary fibrosis by analyzing its association with relevant signaling pathways like PI3K-Akt and MAPK. acs.org
Another significant area of repurposing research for meclizine is in neuroprotection. Studies have shown that meclizine can protect against ischemia-reperfusion injury in the brain, heart, and kidney by shifting cellular metabolism from oxidative phosphorylation towards glycolysis. ahajournals.orgahajournals.orgbroadinstitute.orgresearchgate.net This metabolic-switching capability has positioned meclizine as a promising agent for conditions like Parkinson's disease, Huntington's disease, and stroke. ahajournals.org
Preclinical to Clinical Translation Pathways
The journey from a preclinical discovery to a clinical application is a complex and regulated process. The repurposing of meclizine for achondroplasia provides a clear example of this pathway. Following the successful demonstration of efficacy in mouse models, research progressed to clinical trials in humans. nih.govplos.org A Phase 1a clinical trial was conducted in children with achondroplasia to assess the safety of single doses of meclizine and to simulate its plasma concentration at steady state. nih.govplos.org This was followed by a Phase 1b study evaluating the safety and pharmacokinetics of repeated daily doses over 14 days in children with the condition. nih.govresearchgate.netscienceopen.com The positive outcomes of these early-phase trials have provided the basis for recommending long-term administration in future Phase 2 trials to evaluate efficacy. nih.govresearchgate.net
Similarly, the preclinical work on meclizine's neuroprotective effects has laid the groundwork for clinical translation. ahajournals.orgahajournals.orgbroadinstitute.org Recognizing that the doses required for neuroprotection might be higher than those approved for motion sickness, researchers have explored ways to mitigate potential side effects. ahajournals.orgresearchgate.net This led to the chiral synthesis of the (S)-enantiomer of meclizine. ahajournals.org Preclinical studies demonstrated that (S)-meclizine retains the desired effect on mitochondrial respiration while having significantly reduced binding to the histamine H1 receptor, which is responsible for sedative side effects. ahajournals.orgahajournals.orgbroadinstitute.org This enantiomer-specific approach represents a critical translational step, creating a new drug candidate with a potentially improved safety profile that could be advanced toward clinical testing for indications like stroke prophylaxis. ahajournals.orgahajournals.orgbroadinstitute.org
Future Research Directions and Unanswered Questions
Despite recent advances, several questions regarding meclizine dihydrochloride remain, pointing to important avenues for future research.
A primary direction is the continued clinical evaluation of meclizine for its repurposed indications. For achondroplasia, the progression to Phase 2 and 3 clinical trials is necessary to definitively establish its long-term efficacy and safety in promoting bone growth in children. nih.govresearchgate.net For its neuroprotective potential, particularly in the context of stroke, the newly developed (S)-meclizine enantiomer requires further translational steps. ahajournals.org This includes optimizing the therapeutic dose and treatment duration, and confirming its efficacy in more clinically relevant animal models, such as aged or hypertensive animals, before it can be tested in humans. ahajournals.org
The pharmacogenetics of meclizine also warrants further investigation. While the role of CYP2D6 is established, developing clear, evidence-based guidelines for dose adjustments based on a patient's metabolizer phenotype could significantly enhance the safety and efficacy of the drug. gene2rx.compharmgkb.org This would be a key step towards personalized medicine with meclizine.
Furthermore, a deeper understanding of meclizine's molecular mechanisms is needed. While its ability to shift cellular metabolism is linked to its neuroprotective effects, the precise pathways involved require more detailed elucidation. ahajournals.orgresearchgate.netresearchgate.net For instance, research has suggested involvement of the pentose (B10789219) phosphate (B84403) pathway and inhibition of the Kennedy pathway, but a comprehensive picture is still emerging. researchgate.netresearchgate.net
Finally, exploring the full therapeutic potential of meclizine's enantiomers is a promising future direction. The successful development of (S)-meclizine with a better safety profile for neuroprotection raises the question of whether this or the (R)-enantiomer could offer advantages for other indications, potentially leading to the development of new, more targeted therapies. ahajournals.org
Further Elucidation of Unknown Pharmacodynamic Mechanisms
While Meclizine dihydrochloride is well-established as a histamine H1 receptor antagonist, its precise therapeutic mechanism of action is not fully understood. fda.govrupahealth.comdroracle.ai It is presumed to exert its effects through antagonism of the H1 receptor. fda.govrupahealth.comdroracle.ai The antiemetic and antivertigo properties are attributed to its central anticholinergic actions, which depress labyrinth excitability and vestibular stimulation, and may also affect the medullary chemoreceptor trigger zone. wikipedia.orgpdr.net
Research indicates that meclizine's mechanism may not be confined to sensory-specific pathways but could operate at a more central level. nih.gov This is supported by findings that it inhibits eye movement reflexes associated with low accelerations during visual-vestibular tasks. droracle.ainih.gov The drug's effects are linked to blocking histaminergic neurotransmission from the vestibular nuclei and the nucleus of the solitary tract to the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla. nih.govdrugbank.com
Recent advanced studies have begun to uncover novel molecular interactions. Meclizine has been identified as an agonist for the human pregnane X receptor (hPXR), proving to be a more potent activator of hPXR than the rat PXR. tocris.com This activity leads to an increase in the expression of hPXR target genes in primary cultures of human hepatocytes. tocris.com Furthermore, research has shown that meclizine can attenuate mitochondrial respiration and enhance glycolysis. tocris.com It has also demonstrated neuroprotective effects in models of polyglutamine (polyQ) toxicity and inhibits rotenone-induced cell death in dopaminergic neuronal cultures derived from stem cells. tocris.com The exact mechanism for its antivertigo effects on the vestibular system is not fully known, but it is thought to reduce the subjective sensation of spinning. droracle.ai
Comprehensive Characterization of Human Metabolism and Distribution
The comprehensive pharmacokinetic profile of meclizine in humans is still an area with limited data, particularly regarding distribution and clearance. drugbank.comnih.gov After oral administration, meclizine is absorbed, reaching peak plasma concentrations (Cmax) at a median time (Tmax) of about 3 hours. fda.govdrugbank.comnih.gov The drug's onset of action is approximately one hour after it is taken orally. nih.govdrugbank.com
The distribution characteristics in humans have not been fully determined. fda.govnih.govnafdac.gov.ng It is known that meclizine can cross the blood-brain barrier, and one study noted a volume of distribution of approximately 6.78 ± 3.52 L. nih.gov It has been proposed that the compound may be excreted into breast milk. drugbank.comnih.gov
The metabolism of meclizine in humans is also not fully detailed, but in vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified the cytochrome P450 enzyme CYP2D6 as the dominant enzyme responsible for its metabolism. fda.govnih.govdrugbank.comnafdac.gov.ngnih.gov Meclizine may undergo metabolic processes such as aromatic hydroxylation or benzylic oxidation. drugbank.comnih.gov The genetic polymorphism of CYP2D6, which results in different metabolizer phenotypes (extensive, poor, intermediate, and ultrarapid), could be a factor in the large inter-individual variability observed in meclizine exposure. nafdac.gov.ngnih.gov The primary metabolite identified is norchlorcyclizine. nih.govresearchgate.net Meclizine is excreted as metabolites in the urine and as an unchanged drug in the feces. nih.govdrugbank.comnih.gov It has a plasma elimination half-life in humans of approximately 5 to 6 hours. fda.govpdr.netdrugbank.com
Pharmacokinetic Parameters of Meclizine in Humans
| Parameter | Value | Source(s) |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (range: 1.5 to 6 hours) | drugbank.com, fda.gov, nih.gov |
| Elimination Half-Life (t½) | ~5-6 hours | drugbank.com, wikipedia.org, fda.gov |
| Volume of Distribution (Vd) | ~6.78 ± 3.52 L (data limited) | nih.gov |
| Primary Metabolic Enzyme | Cytochrome P450 2D6 (CYP2D6) | drugbank.com, nih.gov, fda.gov |
| Primary Excretion Routes | Urine (as metabolites), Feces (as unchanged drug) | drugbank.com, nih.gov, nih.gov |
Optimization for Precision Drug Design and Analog Development
For over seven decades, despite its widespread medical use, the crystal structure of meclizine dihydrochloride remained unknown, which hindered detailed analysis of its protein-drug interactions. researchgate.netnih.gov Conventional methods like single-crystal X-ray diffraction (SC-XRD) were unsuccessful. nih.gov Recently, the three-dimensional crystal structure was determined using microcrystal electron diffraction (MicroED), a technique capable of analyzing nano- or micro-sized crystals from what appears to be an amorphous powder. researchgate.netnih.govnih.gov
This structural elucidation revealed that meclizine dihydrochloride exists as two racemic enantiomers (R/S) within the unit cell. researchgate.netnih.gov The crystal lattice is packed in repetitive double layers, a structure stabilized by multiple strong N-H-Cl⁻ hydrogen bonds and weaker interactions, including C-H-Cl⁻ and pi-stacking. researchgate.netnih.govresearchgate.net
This new structural knowledge has enabled more precise molecular docking studies to investigate the binding mechanism of meclizine to the histamine H1 receptor. researchgate.netresearchgate.net Comparisons between the docking complexes of the H1 receptor with meclizine and a second-generation antihistamine, levocetirizine, have identified conserved binding sites. researchgate.netnih.govresearchgate.net This combined approach of MicroED and molecular docking is crucial for unraveling the elusive structures of drugs and understanding their interactions with proteins, which is fundamental for precision drug design and the optimization of new analogs. researchgate.netnih.gov Research into new formulations has also been undertaken to improve its dissolution rate, such as the development of liquisolid compacts and transfersome-based gels, which could provide a more rapid onset of action. nano-ntp.cominnovareacademics.in
Structural and Interaction Insights for Meclizine Dihydrochloride
| Research Area | Key Finding | Significance for Drug Design | Source(s) |
| Crystal Structure Determination | 3D structure solved using MicroED; exists as R/S racemic enantiomers. | Provides the foundational blueprint for structure-based drug design and optimization. | researchgate.net, nih.gov |
| Crystal Packing | Stabilized by strong N-H-Cl⁻ hydrogen bonds and weaker pi-stacking interactions. | Understanding packing forces is important for formulation development and stability. | researchgate.net, researchgate.net |
| Molecular Docking | Revealed binding mechanism to the histamine H1 receptor. | Allows for the rational design of analogs with improved affinity, selectivity, or pharmacokinetic properties. | researchgate.net, nih.gov |
| Comparative Analysis | Showed conserved binding sites with other antihistamines like levocetirizine. | Helps in understanding the key interactions necessary for H1 receptor antagonism across a class of drugs. | researchgate.net, researchgate.net |
Exploration of Novel Therapeutic Indications and Off-Label Applications
Beyond its approved indications for motion sickness and vertigo, meclizine is being investigated for several novel therapeutic uses, driven by new insights into its mechanisms of action. rupahealth.comnih.govcarehospitals.com Off-label applications include managing symptoms associated with viral illnesses, gastrointestinal infections, and acute attacks of vestibular migraine. nih.govcarehospitals.com
A significant area of research is in the field of rare genetic disorders. Using a drug repositioning strategy, meclizine was found to inhibit the fibroblast growth factor receptor 3 (FGFR3) gene. nih.gov This has led to clinical trials investigating its potential as a treatment for achondroplasia, a common form of skeletal dysplasia, with studies showing it may promote bone growth. nih.govnih.gov
Meclizine has also demonstrated neuroprotective properties in preclinical models. tocris.com Research suggests it may be beneficial in models of Huntington's disease. nih.gov Furthermore, its ability to attenuate mitochondrial respiration and act as a potent mTORC1 inhibitor has led to investigations into its use in oncology. tocris.comresearchgate.net Specifically, it has been shown to kill glioblastoma stem cells, which are typically resistant to standard therapies. researchgate.net Another computational study predicted that meclizine has anti-eczema activity, prompting early-stage formulation research to explore this potential application. nih.gov
Investigational and Off-Label Uses of Meclizine Dihydrochloride
| Potential Indication | Research Finding / Rationale | Source(s) |
| Achondroplasia | Inhibits fibroblast growth factor receptor 3 (FGFR3) signaling; has been shown to promote bone growth in animal models and has undergone early-phase human clinical trials. | nih.gov, nih.gov |
| Neuroprotection | Confers neuroprotection in models of Huntington's disease and inhibits rotenone-induced cell death in neuronal cultures. | nih.gov, tocris.com |
| Glioblastoma | Acts as a novel mTORC1 inhibitor and has been shown to kill glioblastoma stem cells, particularly in combination with other agents. | researchgate.net |
| Vestibular Migraine | Used off-label for the management of acute attacks. | nih.gov, carehospitals.com |
| Anti-Eczema | In-silico predictions suggest potential anti-eczema activity. | nih.gov |
| Viral/Gastrointestinal Illness | Used off-label to manage symptoms of nausea and dizziness. | nih.gov, carehospitals.com |
Q & A
Q. What is the primary mechanism of action of meclizine dihydrochloride, and how can researchers design experiments to validate its receptor-specific effects?
Meclizine dihydrochloride primarily acts as a histamine H1 receptor antagonist, inhibiting histamine-mediated signaling pathways. To validate its receptor specificity, researchers should employ competitive binding assays using radiolabeled histamine or H1 receptor antagonists (e.g., -mepyramine) in cell lines expressing recombinant H1 receptors. Dose-response curves and IC₅₀ calculations can quantify binding affinity . For functional studies, measure intracellular calcium flux or cAMP levels in H1 receptor-expressing cells upon histamine stimulation with/without meclizine pretreatment .
Q. How should researchers address solubility and stability challenges when preparing meclizine dihydrochloride for in vitro studies?
Meclizine dihydrochloride is soluble in DMSO (up to 50 mM) but may form precipitates in aqueous buffers. For in vitro assays, prepare a stock solution in DMSO and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Stability tests under varying pH (e.g., 6.5–7.4) and temperature conditions (4°C vs. 37°C) are critical, as degradation products can interfere with pharmacological activity . Use HPLC-UV (λ = 254 nm) or LC-MS to monitor purity over time .
Advanced Research Questions
Q. How can MicroED be utilized to resolve the crystalline structure of meclizine dihydrochloride, and what experimental parameters are critical for data accuracy?
Microcrystal electron diffraction (MicroED) requires sub-micron-sized crystals. For meclizine dihydrochloride, optimize crystallization using vapor diffusion with solvents like ethanol/water (1:1). Collect diffraction data at cryogenic temperatures (100 K) to minimize radiation damage. Key parameters include beam intensity (≤0.1 e⁻/Ų/s), tilt range (±60°), and merging statistics (Rmerge < 15%). Structural validation against the Cambridge Structural Database (CSD) ensures accuracy .
Q. What methodologies are recommended to investigate the species-specific dual agonism/inverse agonism of meclizine on constitutive androstane receptor (CAR)?
To study CAR modulation:
- In vitro : Use primary hepatocytes from transgenic mice expressing human CAR (hCAR) or murine CAR (mCAR). Treat cells with meclizine (1–50 µM) and measure CAR target genes (CYP2B10, CYP3A11) via qPCR. Co-transfect with a CAR-responsive luciferase reporter (e.g., NR1I3-LUC) and assess dose-dependent transactivation .
- In vivo : Administer meclizine (10–25 mg/kg, oral) to hCAR/mCAR mice and perform RNA-seq on liver tissue. Compare phenobarbital-induced gene expression profiles to identify inverse agonism in hCAR models .
Q. How can researchers resolve contradictions in CAR modulation data between murine and human models?
Contradictions arise from structural differences in CAR ligand-binding domains. Address this by:
- Chimeric receptor studies : Swap mCAR and hCAR domains to identify critical residues for meclizine binding.
- Co-activator recruitment assays : Use fluorescence resonance energy transfer (FRET) to test steroid receptor coactivator-1 (SRC-1) binding to CAR isoforms .
- Molecular docking : Model meclizine into hCAR/mCAR crystal structures (PDB: 1XV9, 3SP9) to predict binding energetics .
Methodological and Analytical Questions
Q. What analytical strategies are recommended to distinguish meclizine dihydrochloride from its structural isomers or impurities?
Impurities like the ortho-chloro isomer (1-(2-chlorophenyl)phenylmethyl-4-(3-methylbenzyl)piperazine dihydrochloride) can be resolved using:
- HPLC : A C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (retention time shifts due to chlorine position).
- Mass spectrometry : High-resolution MS (HRMS) to differentiate m/z values of isomers (Δmass < 0.01 Da requires Orbitrap or FT-ICR instruments) .
- NMR : Compare aromatic proton signals in DMSO-d6; para-substituted isomers show distinct splitting patterns .
Q. How should researchers design toxicity assays to evaluate meclizine’s off-target effects in neuronal models?
- Mitochondrial toxicity : Measure ATP levels (luciferase-based assays) and reactive oxygen species (ROS) in SH-SY5Y neuroblastoma cells after 24-hour exposure.
- Ion channel profiling : Use patch-clamp electrophysiology to test meclizine’s inhibition of voltage-gated Na⁺/K⁺ channels (IC₅₀ values >10 µM suggest low risk).
- Blood-brain barrier (BBB) penetration : Employ in vitro BBB models (e.g., hCMEC/D3 monolayers) to quantify apparent permeability (Papp) and efflux ratios .
Safety and Handling
Q. What safety protocols are essential for handling meclizine dihydrochloride in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for powder handling to avoid inhalation (dust may cause respiratory irritation).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (CAS 1104-22-9 is classified as Acute Toxicity Category 4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
